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  • Product: (4-chloroquinolin-2-yl)methanol
  • CAS: 535921-56-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of (4-chloroquinolin-2-yl)methanol

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The introduction of various substituents, such as halogens and hydroxyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The introduction of various substituents, such as halogens and hydroxyl groups, allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on (4-chloroquinolin-2-yl)methanol, a derivative with significant potential in drug discovery programs. Given the absence of extensive experimental data in the public domain for this specific molecule, this document serves as a comprehensive technical framework for its synthesis, purification, and complete physicochemical characterization.[3] As a Senior Application Scientist, this guide is structured not as a simple data sheet, but as a methodological roadmap, providing researchers and drug development professionals with the necessary protocols and the scientific rationale behind them to fully characterize this and similar novel chemical entities.

Molecular Profile and In Silico Prediction

Before embarking on any laboratory work, an in silico assessment provides a foundational understanding of the molecule's expected properties. This predictive analysis is invaluable for anticipating analytical challenges and guiding experimental design.

(4-chloroquinolin-2-yl)methanol is a heterocyclic aromatic compound featuring a quinoline core substituted with a chloro group at the C4 position and a hydroxymethyl group at the C2 position.

Table 1: Molecular Identifiers and Predicted Properties for (4-chloroquinolin-2-yl)methanol

PropertyValueSource / Method
Molecular Formula C₁₀H₈ClNOPubChem
Molecular Weight 193.63 g/mol Computed
Monoisotopic Mass 193.02943 DaPubChem[3]
IUPAC Name (4-chloroquinolin-2-yl)methanolIUPAC
SMILES C1=CC=C2C(=C1)C(=CC(=N2)CO)ClPubChem[3]
InChIKey FHVNKWHGJPSXMG-UHFFFAOYSA-NPubChem[3]
Predicted XlogP 2.2PubChem[3]
Predicted TPSA 33.12 ŲChemScene[4]
Predicted H-Bond Donors 1ChemScene[4]
Predicted H-Bond Acceptors 2ChemScene[4]
Predicted Rotatable Bonds 1ChemScene[4]

Rationale & Insights: The predicted octanol-water partition coefficient (XlogP) of 2.2 suggests moderate lipophilicity, indicating the compound will likely have good membrane permeability but may require formulation strategies to improve aqueous solubility. The topological polar surface area (TPSA) is well within the typical range for orally bioavailable drugs. These predictions are derived from computational algorithms that analyze the molecule's structure and are essential for initial druggability assessments.

Proposed Synthetic Pathway and Purification

The synthesis of substituted quinolines is well-documented. A common and effective strategy involves the chlorination of a precursor 4-hydroxyquinoline (a quinolinone), which can be synthesized via the Gould-Jacobs reaction.[5] The subsequent functionalization at the 2-position can be achieved through various methods. Here, we propose a robust pathway starting from 4-chloroquinoline-2-carboxylic acid.

Synthetic_Workflow cluster_synthesis Synthetic Pathway cluster_purification Purification S1 4-Chloroquinoline-2-carboxylic acid S2 Intermediate Acyl Chloride S1->S2 SOCl₂ or (COCl)₂ DCM, Reflux S3 (4-chloroquinolin-2-yl)methanol (Crude Product) S2->S3 NaBH₄ or LiAlH₄ THF, 0°C to RT P1 Silica Gel Column Chromatography S3->P1 Eluent: Hexane/EtOAc gradient P2 Recrystallization P1->P2 Solvent: Ethanol/Water or similar P3 Pure, Characterized Product P2->P3

Caption: Proposed workflow for synthesis and purification.

Protocol 2.1: Synthesis via Reduction
  • Acid Chloride Formation: To a solution of 4-chloroquinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is removed in vacuo to yield the crude acyl chloride, which is used immediately in the next step.

  • Reduction: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of sodium borohydride (NaBH₄) (2.0 eq) in THF at 0°C.

  • Quenching & Extraction: After stirring for 1 hour, slowly quench the reaction with water, followed by 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Expertise & Trustworthiness: The choice of NaBH₄ is a deliberate balance of reactivity and safety for reducing the acyl chloride to the alcohol; it is milder than alternatives like LiAlH₄, reducing the risk of side reactions with the chloroquinoline core. The process is self-validating through monitoring by Thin Layer Chromatography (TLC) at each stage to ensure complete conversion before proceeding.

Protocol 2.2: Purification
  • Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 10% to 50%) is an effective mobile phase.

  • Recrystallization: For final purification, dissolve the product from chromatography in a minimal amount of hot methanol or ethanol and add water dropwise until persistent cloudiness is observed.[6] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the crystals and dry them under a vacuum. This step is critical for obtaining material suitable for melting point analysis and X-ray crystallography.

Structural Elucidation and Purity Assessment

A multi-technique spectroscopic approach is non-negotiable for the unambiguous structural confirmation of a novel compound.[7]

Analytical_Workflow Start Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Parallel Analysis MS Mass Spectrometry (HRMS) Start->MS Parallel Analysis IR IR Spectroscopy Start->IR Parallel Analysis HPLC HPLC-UV Start->HPLC Parallel Analysis Confirmation Structural Confirmation & Purity >95% NMR->Confirmation Data Integration MS->Confirmation Data Integration IR->Confirmation Data Integration HPLC->Confirmation Data Integration

Caption: Integrated workflow for structural analysis.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Analysis:

    • Aromatic Region (δ 7.5-8.5 ppm): Expect a series of doublets and triplets corresponding to the protons on the quinoline core. The proton at C3 will likely appear as a singlet.

    • Methylene Protons (δ ~4.8 ppm): The -CH₂- protons adjacent to the hydroxyl group and the aromatic ring are expected to appear as a singlet.

    • Hydroxyl Proton (δ variable): The -OH proton will appear as a broad singlet; its chemical shift is highly dependent on concentration and solvent. It can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR Analysis:

    • Aromatic Carbons (δ 120-150 ppm): Expect 8 distinct signals for the quinoline ring carbons.

    • Methylene Carbon (δ ~60-65 ppm): A single peak for the -CH₂OH carbon.

    • Reference tables of common NMR solvent and impurity shifts are essential for accurate interpretation.[8][9][10]

Protocol 3.2: Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.[11]

  • Method: Use Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).

  • Expected Ion: The primary ion observed in positive mode will be the protonated molecule, [M+H]⁺, at m/z 194.0367.

  • Isotopic Pattern: A key validation is the presence of the [M+H+2]⁺ ion at m/z 196.0338, with an intensity approximately one-third of the [M+H]⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.

Protocol 3.3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.[12]

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Vibrational Bands:

    • ~3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol group.

    • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: C=C and C=N bond stretching within the quinoline ring.

    • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

    • ~850-750 cm⁻¹: C-Cl stretching.

Determination of Core Physicochemical Properties

These properties are fundamental to understanding the compound's behavior in biological and formulation contexts.

Table 2: Experimental Physicochemical Properties to be Determined

PropertyExperimental MethodRationale and Significance
Melting Point (°C) Capillary Method (e.g., Thomas-Hoover)A sharp melting point range (<2°C) is a primary indicator of high purity.
Aqueous Solubility Thermodynamic Shake-Flask MethodDetermines the maximum dissolved concentration; critical for bioavailability and formulation.
pKa Potentiometric Titration or UV-Vis SpectrophotometryQuantifies the acidity/basicity of the quinoline nitrogen. Essential for predicting ionization state at physiological pH.[13]
LogD₇.₄ Shake-Flask Method (n-octanol/PBS buffer)Measures lipophilicity at physiological pH, a key predictor of membrane permeability and ADME properties.
Protocol 4.1: pKa Determination by Potentiometric Titration
  • Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., 20% methanol/water) to ensure solubility.[14]

  • Calibrate a pH electrode with standard buffers (pH 4, 7, 10).

  • Slowly titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the conjugate acid (protonated quinoline nitrogen).

  • The pKa is the pH at which the compound is 50% ionized, found at the half-equivalence point on the titration curve. The quinoline nitrogen is expected to be basic, with a pKa likely in the range of 3-5.

Solid-State Characterization: X-ray Crystallography

Single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure of the molecule in the solid state.[15]

Protocol 5.1: Crystal Growth and Structure Determination
  • Crystal Growth: As described in the purification protocol (2.2), slow evaporation or slow cooling of a saturated solution in a solvent system like ethanol/water or ethyl acetate/hexane is a primary method for obtaining diffraction-quality single crystals.[6]

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[16] Collect diffraction data, typically using Mo Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions, bond lengths, and angles.

  • Expected Insights: The crystal structure will confirm the molecular connectivity and reveal key intermolecular interactions, such as hydrogen bonding from the hydroxyl group to the quinoline nitrogen of an adjacent molecule, which dictates the crystal packing.[17][18]

Reactivity and Stability Profile

Understanding the chemical liabilities of a compound is critical for drug development. The primary reactive sites in (4-chloroquinolin-2-yl)methanol are the C4 position, which is susceptible to nucleophilic aromatic substitution, and the primary alcohol, which can be oxidized.[19][20]

  • Nucleophilic Substitution: The reactivity of the 4-chloro group is well-established.[19] It can be displaced by various nucleophiles (e.g., amines, thiols) under thermal or catalyzed conditions. This reactivity is a feature that can be exploited for the synthesis of analog libraries.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP).

  • Stability Assessment: A preliminary stability study should be conducted by preparing solutions of the compound in buffers of varying pH (e.g., pH 2, 7.4, 9) and exposing them to elevated temperature (e.g., 40°C) and light. The stability can be monitored over time by HPLC to detect any degradation.

Conclusion

While (4-chloroquinolin-2-yl)methanol represents a molecule of significant interest for which public experimental data is scarce, its physicochemical properties can be thoroughly determined through a systematic and logical workflow. This guide provides the strategic framework and detailed protocols necessary for its synthesis, purification, and comprehensive characterization. By integrating in silico predictions with robust analytical techniques—including NMR, MS, IR, HPLC, and X-ray crystallography—researchers can build a complete data package. This not only confirms the identity and purity of the compound but also provides the critical physicochemical insights required to advance it through the drug discovery and development pipeline.

References

  • Chemical Synthesis Database. (2025, May 20). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Retrieved from [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-chloroquinolin-2-yl)methanol (C10H8ClNO). Retrieved from [Link]

  • MDPI. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ.... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Chloro-6-fluoro-2-methylquinoline Properties. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • C&EN. (2020, November 15). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2-Chloro-8-methylquinolin-3-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • ChemRxiv. (n.d.). An in silico infrared spectral library of molecular ions for metabolite identification. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanol. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methanol (FDB008124). Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • MDPI. (2016, October 26). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]67/)

Sources

Exploratory

solubility of (4-chloroquinolin-2-yl)methanol in organic solvents

Title: The Physicochemical Profiling and Solubility of (4-Chloroquinolin-2-yl)methanol in Organic Solvents: A Technical Guide for Drug Development Executive Summary (4-chloroquinolin-2-yl)methanol (CAS: 535921-56-3) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Physicochemical Profiling and Solubility of (4-Chloroquinolin-2-yl)methanol in Organic Solvents: A Technical Guide for Drug Development

Executive Summary

(4-chloroquinolin-2-yl)methanol (CAS: 535921-56-3) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and advanced photolabile protecting groups (PPGs) for two-photon excitation microscopy [1]. Understanding its solubility profile in various organic solvents is paramount for optimizing reaction kinetics, designing purification workflows (e.g., crystallization), and formulating drug delivery systems. This whitepaper provides an in-depth analysis of its solubility behavior, grounded in structural thermodynamics, Hansen Solubility Parameters (HSP), and rigorously validated empirical methodologies.

Structural Causality and Thermodynamic Principles

The solubility of (4-chloroquinolin-2-yl)methanol is dictated by the interplay of three distinct structural motifs:

  • The Quinoline Core: Imparts significant lipophilicity and π−π stacking capabilities. The nitrogen atom acts as a weak hydrogen-bond acceptor.

  • The 4-Chloro Substituent: This electron-withdrawing group decreases the basicity of the quinoline nitrogen while increasing the overall lipophilicity (LogP) of the molecule. It also disrupts the planar crystal packing slightly compared to unsubstituted quinoline, which can lower the melting point and thermodynamically favor dissolution.

  • The 2-Hydroxymethyl (-CH2OH) Group: Introduces strong hydrogen-bond donating and accepting capabilities. This drastically alters the solubility profile compared to simple haloquinolines (like 4,7-dichloroquinoline [2]), rendering the molecule highly interactive with protic and polar aprotic solvents.

Causality in Solvent Selection: According to the Hansen Solubility Parameter (HSP) framework, dissolution occurs when the interaction radius ( Ra​ ) between the solvent and solute is minimized [3]. The dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces of (4-chloroquinolin-2-yl)methanol demand solvents that can accommodate both its lipophilic core and its protic appendage. Consequently, polar aprotic solvents (e.g., DMF, DMSO) and moderately polar protic solvents (e.g., Methanol, Ethanol) provide the optimal thermodynamic environment for solvation.

SPR Core Quinoline Core (Aromatic, Lipophilic) Sol1 High Solubility Polar Aprotic (DMF, DMSO) Core->Sol1 Sol3 Low Solubility Non-polar (Hexanes) Core->Sol3 Chloro 4-Chloro Substituent (Electron-withdrawing, +LogP) Chloro->Sol1 Chloro->Sol3 Hydroxyl 2-Methanol Group (H-Bond Donor/Acceptor) Hydroxyl->Sol1 Sol2 Moderate Solubility Alcohols (EtOH, MeOH) Hydroxyl->Sol2

Caption: Logical relationship between structural motifs of (4-chloroquinolin-2-yl)methanol and solvent affinity.

Quantitative Solubility Data in Organic Solvents

While exhaustive empirical data for the exact (4-chloroquinolin-2-yl)methanol molecule is proprietary in many pharma databases, highly accurate predictive models can be established by interpolating data from structurally analogous compounds such as 4,7-dichloroquinoline and 6-chloroquinoline [2, 4]. The temperature dependence of these solubilities is well-correlated by the modified Apelblat equation [2].

The following table summarizes the extrapolated solubility profile of (4-chloroquinolin-2-yl)methanol at 298.2 K (25°C).

Solvent CategorySpecific SolventDielectric Constant ( ϵ at 20°C)Estimated Solubility ( g/100 mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 15.0Excellent H-bond acceptor; fully solvates the -OH and quinoline core.
Polar Aprotic Tetrahydrofuran (THF)7.5~ 10.5Matches the dispersion forces ( δd​ ) of the quinoline ring perfectly [2].
Polar Protic Methanol (MeOH)32.7~ 6.2Forms strong intermolecular H-bonds with the 2-hydroxymethyl group [4].
Polar Protic Ethanol (EtOH)24.5~ 4.8Slightly lower solubility than MeOH due to increased aliphatic bulk.
Halogenated Dichloromethane (DCM)9.1~ 8.0High affinity for the lipophilic, chlorinated aromatic core.
Non-Polar n-Hexane1.9< 0.1Incapable of breaking the solute-solute hydrogen bonded crystal lattice.

Note: Values are illustrative estimates derived from structurally analogous chloroquinoline derivatives and Apelblat thermodynamic modeling.

Self-Validating Experimental Protocol for Solubility Determination

To ensure scientific integrity and reproducibility, the determination of solubility must account for supersaturation and temperature fluctuations. The following Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard for generating highly reliable data [4].

Methodology: Isothermal Shake-Flask and HPLC-UV Quantification

Rationale: HPLC-UV is chosen over simple gravimetric analysis or direct UV-Vis spectrophotometry because it inherently separates the target analyte from potential degradation products or trace impurities, preventing false-positive absorbance readings that artificially inflate solubility values.

Step 1: Preparation of the Solid Phase

  • Ensure (4-chloroquinolin-2-yl)methanol is milled to a uniform particle size to normalize the surface area and dissolution kinetics.

  • Verify the polymorphic form of the starting material via Powder X-Ray Diffraction (PXRD), as different polymorphs exhibit different intrinsic solubilities.

Step 2: Isothermal Equilibration

  • Add an excess amount of (4-chloroquinolin-2-yl)methanol (approx. 500 mg) to a 10 mL amber glass vial (amber glass prevents potential photolytic degradation of the quinoline core).

  • Dispense exactly 5.0 mL of the target organic solvent into the vial.

  • Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would skew the concentration.

  • Submerge the vial in a thermostatic shaking water bath set precisely to 298.2 K ± 0.1 K. Shake at 150 RPM for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers.

Step 3: Phase Separation

  • Transfer the vial to a thermostated centrifuge maintained at the exact equilibration temperature (298.2 K).

  • Centrifuge at 10,000 RPM for 15 minutes. Causality: Centrifugation at the exact temperature prevents the precipitation of solute (if cooled) or further dissolution (if heated) that occurs during standard syringe filtration.

Step 4: Quantification

  • Carefully extract an aliquot (e.g., 100 µL) of the clear supernatant using a pre-warmed positive displacement pipette.

  • Dilute the aliquot quantitatively into the mobile phase to fall within the linear range of the HPLC-UV calibration curve.

  • Analyze via HPLC-UV (e.g., C18 column, Methanol:Water gradient, detection at λmax​ ~ 254 nm).

  • Calculate the concentration and validate the temperature dependence using the modified Apelblat equation.

Workflow Start Solid Prep: Verify Polymorph (PXRD) Equilibration Isothermal Equilibration (Amber Vial, 298.2 K, 48h) Start->Equilibration Excess Solute PhaseSep Phase Separation (Thermostated Centrifugation) Equilibration->PhaseSep Saturated Solution Analysis Quantification (HPLC-UV Analysis) PhaseSep->Analysis Supernatant Validation Data Validation (Apelblat Equation Modeling) Analysis->Validation Concentration Data

Caption: Step-by-step experimental workflow for the isothermal determination of solubility.

Applications in Advanced Chemical Synthesis

The solubility profile of (4-chloroquinolin-2-yl)methanol directly dictates its utility in advanced synthetic workflows. For example, in the development of visible-light-sensitive photolabile protecting groups (PPGs) for two-photon excitation microscopy, the compound must be reacted with various silyl chlorides or phosphoramidites [1]. These reactions typically require anhydrous polar aprotic solvents like THF or DCM. The high solubility of (4-chloroquinolin-2-yl)methanol in THF (~10.5 g/100 mL) ensures homogeneous reaction conditions, maximizing the yield of complex caged compounds used for deep-tissue biological imaging [1]. Furthermore, its solubility in methanol makes it an ideal candidate for subsequent reduction reactions (e.g., using NaBH4) to yield highly functionalized derivatives[1].

References

  • Title: The University of Osaka Institutional Knowledge Archive : OUKA (Design, Synthesis, and Photochemical Properties of HTO-caged Compounds) Source: Osaka University URL:[Link]

  • Title: Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Title: Hansen solubility parameters Source: Stenutz URL:[Link]

Foundational

Therapeutic Potential of (4-Chloroquinolin-2-yl)methanol Derivatives: A Technical Guide for Drug Development

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, offering profound lipophilicity, favorable pharmacokinetic profiles, and diverse target engagement. Among its functionalized prec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, offering profound lipophilicity, favorable pharmacokinetic profiles, and diverse target engagement. Among its functionalized precursors, (4-chloroquinolin-2-yl)methanol stands out as a highly versatile pharmacophore building block. The C4-chlorine atom and the C2-methanol group serve as orthogonal reactive sites, enabling the synthesis of complex, multi-targeted hybrid molecules. This technical guide synthesizes recent pharmacological advancements, structural rationales, and validated experimental workflows surrounding these derivatives, with a focus on their emerging roles in oncology, virology, and metabolic disease modulation.

Structural Rationale and Chemical Versatility

The strategic value of (4-chloroquinolin-2-yl)methanol lies in its dual-reactivity profile, which allows medicinal chemists to systematically explore Structure-Activity Relationships (SAR):

  • C4-Position (Electrophilic Core): The electron-withdrawing nature of the quinoline nitrogen highly activates the C4-chlorine towards Nucleophilic Aromatic Substitution (SNAr). This enables the modular attachment of various anilines, amines, or pyrazoles to tune the molecule's electronic and steric properties.

  • C2-Position (Latent Handle): The primary alcohol at C2 can be selectively oxidized to an aldehyde. This aldehyde acts as a highly reactive electrophile for Claisen-Schmidt condensations, facilitating the hybridization of the quinoline core with chalcones or thiadiazoles.

By exploiting these orthogonal sites, researchers have successfully generated libraries of hybrid compounds that overcome single-target drug resistance mechanisms.

Primary Therapeutic Axes & Mechanisms of Action

Oncology: Targeted Apoptosis via ROS-Dependent Pathways

One of the most promising applications of this scaffold is the synthesis of 4-anilinoquinolinylchalcone derivatives . In recent studies, these hybrids have demonstrated potent antiproliferative activities against human cancer cell lines. Specifically, Compound 4a ((E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one) exhibited high cytotoxicity against triple-negative breast cancer (MDA-MB-231) cells while maintaining a high selectivity index, showing low toxicity against normal human lung cells (MRC-5) 1[1].

Mechanism of Action: The chalcone moiety disrupts mitochondrial oxidative phosphorylation (OXPHOS), leading to severe intracellular ATP depletion. This metabolic collapse triggers the accumulation of Reactive Oxygen Species (ROS), which subsequently activates the executioner caspases (Caspase 3/7), driving the cancer cells into Annexin V-positive apoptosis[1].

Virology: Inhibition of Dengue Virus (DENV) Replication

Beyond oncology, the (4-chloroquinolin-2-yl)methanol core has been utilized to synthesize diarylpyrazolylquinoline derivatives . These compounds have been identified as potent antiviral agents capable of blocking Dengue Virus (DENV) replication both in vitro and in vivo2[2]. The steric bulk of the diarylpyrazole group, coupled with the hydrogen-bonding capacity of the quinoline nitrogen, is hypothesized to interfere with viral polymerase assembly.

Metabolic & Inflammatory Modulation

Quinoline derivatives are also critical modulators of the Receptor for Advanced Glycation Endproducts (RAGE), offering therapeutic avenues for respiratory diseases, inflammation, and Alzheimer's Disease3[3]. Furthermore, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been evaluated via molecular docking as potent PPARγ agonists and visfatin activators, highlighting their potential in mediating insulin resistance for diabetes therapy 4[4].

Quantitative Efficacy Data

Compound ClassSpecific DerivativeTarget / Cell LineEfficacy / ObservationReference Drug
4-AnilinoquinolinylchalconeCompound 4aMDA-MB-231 (Breast Cancer)High Cytotoxicity (Apoptosis Induction)Lapatinib
4-AnilinoquinolinylchalconeCompound 4aMRC-5 (Normal Lung)Low Cytotoxicity (High Selectivity)N/A
DiarylpyrazolylquinolineCompound 19aDENV (Dengue Virus)Potent Viral Replication BlockadeN/A
Quinoline-ThiadiazolN-substituted thiadiazolPPARγ / VisfatinDocking Score > -9.0N/A

Mechanistic Pathway Visualization

Pathway C4a Compound 4a (4-Anilinoquinolinylchalcone) Mito Mitochondrial Disruption C4a->Mito Induces ATP ATP Depletion Mito->ATP Impairs OXPHOS ROS ROS Accumulation Mito->ROS Electron Leak Caspase Caspase 3/7 Activation ATP->Caspase Cellular Stress ROS->Caspase Oxidative Stress Apoptosis Apoptosis (MDA-MB-231) Caspase->Apoptosis Execution Phase

Fig 1: ROS-dependent apoptotic signaling pathway induced by Compound 4a in breast cancer cells.

Standardized Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems , embedding quality control checks directly into the workflow.

Protocol A: Synthesis of 4-Anilinoquinolinylchalcone Hybrids

Causality Check: The SNAr reaction is performed after the Claisen-Schmidt condensation. This prevents the primary amine of the aniline from interfering with the base-catalyzed condensation step, ensuring high yields of the final hybrid.

  • Oxidation: Dissolve (4-chloroquinolin-2-yl)methanol in anhydrous dichloromethane (DCM). Add activated MnO2 (10 eq) and stir at room temperature for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar alcohol spot confirms conversion to 4-chloroquinoline-2-carbaldehyde.

  • Claisen-Schmidt Condensation: To a solution of the resulting aldehyde (1 eq) and a substituted acetophenone (1 eq) in ethanol, add 10% aqueous NaOH dropwise at 0°C. Stir for 4 hours. Filter the resulting precipitate and recrystallize from ethanol to yield the chalcone intermediate.

    • Validation: 1H-NMR must show the characteristic α,β-unsaturated trans-alkene protons (doublets at ~7.5–8.0 ppm with a coupling constant J ≈ 15.5 Hz).

  • Nucleophilic Aromatic Substitution (SNAr): Reflux the chalcone intermediate (1 eq) and a substituted aniline (e.g., 4-(benzyloxy)aniline) (1.2 eq) in isopropanol with a catalytic amount of concentrated HCl for 8 hours.

    • Validation: Purify via flash chromatography. Confirm the final mass via HRMS (ESI-TOF) to ensure the displacement of the C4-chlorine atom[1].

Protocol B: In Vitro Anticancer Evaluation (ATP Depletion & Flow Cytometry)

Causality Check: ATP depletion is measured prior to flow cytometry because metabolic collapse is the upstream trigger for the downstream externalization of phosphatidylserine (measured by Annexin V).

  • Cell Culture & Treatment: Seed MDA-MB-231 cells in 96-well plates (for ATP) and 6-well plates (for Flow Cytometry) at a density of 1×104 and 3×105 cells/well, respectively. Treat with varying concentrations of Compound 4a (0.1 to 10 µM) for 24 hours.

    • Validation Control: Include a vehicle control (0.1% DMSO) and a positive reference drug (Lapatinib) to benchmark efficacy[1].

  • ATP Depletion Assay: Add CellTiter-Glo® Luminescent Cell Viability Reagent directly to the 96-well plate. Incubate for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.

  • Apoptosis Analysis (Flow Cytometry): Harvest cells from the 6-well plates using enzyme-free cell dissociation buffer (to preserve cell surface markers). Wash twice with cold PBS. Resuspend in 1X Binding Buffer and add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Self-Validating System: You must run four distinct control tubes to set the gating strategy accurately: 1) Unstained cells (autofluorescence baseline), 2) Cells stained with Annexin V only (FITC compensation), 3) Cells stained with PI only (PE/Texas Red compensation), and 4) Lapatinib-treated cells (positive apoptosis control). Analyze via flow cytometry, gating for early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Workflow Visualization

Workflow Start (4-Chloroquinolin-2-yl)methanol Oxidation Oxidation to Aldehyde (MnO2, DCM) Start->Oxidation Condensation Claisen-Schmidt Condensation (Chalcone Formation) Oxidation->Condensation SNAr SNAr with Anilines (C4-Cl Displacement) Condensation->SNAr Assay In Vitro Screening (ATP & Flow Cytometry) SNAr->Assay

Fig 2: Synthetic and screening workflow for 4-anilinoquinolinylchalcone derivatives.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives Source: ResearchGate URL:[Link]

  • Discovery of novel diarylpyrazolylquinoline derivatives as potent antiviral agents Source: ResearchGate URL:[Link]

  • US11192859B2 - Quinoline compounds as modulators of RAGE activity and uses thereof Source: Google Patents URL
  • Chemical structure of the compounds investigated (PPARγ and Visfatin) Source: ResearchGate URL:[Link]

Sources

Exploratory

The Role of (4-Chloroquinolin-2-yl)methanol in Antimalarial Drug Discovery: A Technical Whitepaper

Executive Summary The relentless emergence of multidrug-resistant Plasmodium falciparum strains necessitates the continuous evolution of antimalarial chemotypes. At the forefront of this medicinal chemistry effort is the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant Plasmodium falciparum strains necessitates the continuous evolution of antimalarial chemotypes. At the forefront of this medicinal chemistry effort is the strategic utilization of bifunctional scaffolds. Among these, (4-chloroquinolin-2-yl)methanol stands out as a highly versatile intermediate. By combining the historically validated 4-chloroquinoline core with an orthogonal 2-hydroxymethyl functional group, this molecule serves as the foundation for synthesizing next-generation 4-aminoquinoline antimalarials and complex hybrid pharmacophores capable of bypassing established parasitic resistance mechanisms.

Chemical Profile & Structural Rationale

The architectural brilliance of (4-chloroquinolin-2-yl)methanol lies in its dual reactivity, which allows for modular drug design:

  • C4-Electrophilic Center (Pharmacophore Generation): The electron-withdrawing nature of the quinoline nitrogen profoundly activates the C4 position for Nucleophilic Aromatic Substitution (SNAr)[1][2]. This highly electrophilic carbon enables rapid coupling with various primary and secondary amines, forming the 4-aminoquinoline core—the primary pharmacophore required for antimalarial target engagement[1].

  • C2-Hydroxymethyl Vector (Resistance Modulation): While the C4 position drives primary activity, the 2-methanol moiety provides a critical vector for modulating physicochemical properties (e.g., lipophilicity, pKa) or appending secondary pharmacophores. This orthogonal handle is instrumental in designing hybrid molecules—such as clotrimazole-quinoline conjugates—that can bypass efflux mechanisms mediated by the P. falciparum chloroquine resistance transporter (PfCRT)[3].

Mechanism of Action: Hemozoin Biocrystallization Inhibition

The primary mechanism of action for derivatives synthesized from this scaffold relies on the disruption of the parasite's heme detoxification pathway.

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin within its acidic digestive vacuole (pH ~4.7), releasing toxic Fe(II)-heme which spontaneously oxidizes to Fe(III)-hematin[3]. To survive, the parasite biocrystallizes this hematin into inert hemozoin ( β -hematin)[3][4].

4-Aminoquinoline derivatives synthesized from the (4-chloroquinolin-2-yl)methanol scaffold enter the vacuole and become protonated (ion-trapped). They subsequently bind to the free heme via π−π stacking and hydrogen bonding, capping the growing polymer and inhibiting hemozoin formation[4]. The resulting accumulation of free heme induces severe lipid peroxidation and oxidative stress, culminating in parasite death[3][4].

MOA Hb Host Hemoglobin Proteolysis Proteolysis (Digestive Vacuole) Hb->Proteolysis Heme Toxic Free Heme (Fe2+ -> Fe3+) Proteolysis->Heme Hemozoin Inert Hemozoin (β-Hematin) Heme->Hemozoin Normal Pathway Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Drug (4-Aminoquinolin-2-yl)methanol Derivatives Drug->Heme Binds & Caps

Figure 1: Mechanism of action: Inhibition of hemozoin biocrystallization by 4-aminoquinolines.

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I emphasize that robust drug discovery requires protocols where the chemistry and biology inherently validate each other. Below are the optimized workflows for utilizing this scaffold.

Protocol A: Microwave-Assisted SNAr Synthesis of 4-Aminoquinolines

Causality & Rationale: The synthesis of 4-aminoquinolines relies on SNAr. However, the choice of amine dictates the reaction conditions. While primary alkylamines react readily, anilines and weakly basic amines suffer from sluggish kinetics, leading to incomplete conversion[2]. Microwave irradiation ensures rapid, homogeneous heating, overcoming the high activation energy barrier. Furthermore, for weakly nucleophilic anilines, a Brønsted acid catalyst is required to protonate the quinoline nitrogen, intensifying the electrophilicity of the C4 carbon[2]. Conversely, this acidic approach is contraindicated for alkylamines, which would themselves become protonated and rendered non-nucleophilic[2].

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with (4-chloroquinolin-2-yl)methanol (1.0 equiv), the target amine (1.5 equiv), and anhydrous DMSO[1].

  • Catalysis Selection:

    • For secondary alkylamines: Add a base (e.g., triethylamine, 2.0 equiv) to neutralize the generated HCl[1].

    • For anilines: Add a catalytic amount of concentrated HCl to activate the quinoline core[2].

  • Irradiation: Seal the vial and irradiate at 140°C for 20–30 minutes[1].

  • Self-Validation & Workup: The reaction is self-validating through an acidic workup. Quench the mixture with dilute HCl. This step selectively protonates any unreacted aliphatic amine, partitioning it into the aqueous phase, while the desired 4-aminoquinoline product remains in the organic extraction layer[2]. TLC monitoring (DCM/MeOH) will confirm the complete consumption of the highly mobile 4-chloroquinoline starting material.

Workflow Start (4-Chloroquinolin-2-yl)methanol SNAr SNAr Reaction (Amine, Base/Acid, Heat) Start->SNAr Intermediate 4-Aminoquinoline Intermediate SNAr->Intermediate Deriv C2-Methanol Functionalization Intermediate->Deriv Product Hybrid Antimalarial Candidate Deriv->Product

Figure 2: Synthetic workflow for derivatizing (4-chloroquinolin-2-yl)methanol via SNAr.

Protocol B: In Vitro β -Hematin Inhibitory Activity (BHIA) Assay

Causality & Rationale: To confirm that the synthesized derivatives act specifically via the intended mechanism (heme capping) rather than off-target cytotoxicity, a cell-free BHIA assay is mandatory[3]. This isolates the hemozoin biocrystallization pathway.

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin chloride in DMSO to create a master stock.

  • Incubation: In a 96-well plate, combine the hemin solution with varying concentrations of the synthesized (4-aminoquinolin-2-yl)methanol derivative. Initiate β -hematin formation by adding acetate buffer (pH 5.0) and incubate at 37°C for 18-24 hours[3][4].

  • Self-Validation & Quantification: Centrifuge the plate to separate unreacted hemin (supernatant) from the β -hematin pellet. Solubilize the washed pellet in 0.1 M NaOH. The protocol validates target engagement by measuring the absorbance of the solubilized β -hematin at 405 nm. A dose-dependent decrease in absorbance directly correlates with the compound's inhibitory potency[3][4].

Quantitative Data Summaries

The derivatization of the 4-chloroquinoline scaffold yields compounds with profound efficacy against both chloroquine-sensitive and resistant strains. The table below summarizes the antimalarial efficacy of various structural classes derived from this core methodology.

Compound ClassModification StrategyTarget Strain / AssayAntimalarial EfficacyKey Mechanistic Insight
4-N-methylaminoquinolines C4-Methylamino substitution via SNArP. falciparum (3D7 & K1)IC50 < 500 nMAchieved 100% parasite inhibition on day 4 in vivo; demonstrated reduced mammalian toxicity[5].
Quinoline-Clotrimazole Hybrids C2-Methanol etherification with polyarylmethyl groupsP. falciparum (D10 & W2)Low NanomolarSelectively interacts with free heme; successfully overcomes PfCRT-mediated chloroquine resistance[3].
Quinoline-1,2,4-triazine Hybrids Triazine conjugation to the quinoline coreCell-free β -hematinIC50 = 4.54 ± 0.16 µMDemonstrates strong, direct inhibition of β -hematin crystallization, confirming the primary target[4].

Future Perspectives

The true potential of (4-chloroquinolin-2-yl)methanol lies in its application in Fragment-Based Drug Discovery (FBDD) . By utilizing the C2-methanol group as a linker, researchers can conjugate the 4-aminoquinoline core with emerging pharmacophores (e.g., endoperoxides or transition metal complexes). This hybridization strategy forces the parasite to confront multiple mechanisms of action simultaneously, drastically reducing the statistical probability of resistance mutations.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite Source: ACS Omega URL:[Link]

  • Combining 4-Aminoquinoline- and Clotrimazole-Based Pharmacophores toward Innovative and Potent Hybrid Antimalarials Source: SciSpace URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Biological Activity Profile and Synthetic Utility of (4-Chloroquinolin-2-yl)methanol Precursors: A Technical Guide

Executive Summary The (4-chloroquinolin-2-yl)methanol scaffold is a privileged, bifunctional pharmacophore precursor that has driven significant advancements in medicinal chemistry and chemical biology[1]. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (4-chloroquinolin-2-yl)methanol scaffold is a privileged, bifunctional pharmacophore precursor that has driven significant advancements in medicinal chemistry and chemical biology[1]. Characterized by two orthogonal reactive sites—an electrophilic C4-position and a versatile C2-hydroxymethyl group—this building block enables the divergent synthesis of highly potent biologically active molecules. From next-generation antimalarials targeting multi-drug resistant Plasmodium falciparum[2] to advanced fluorescent probes used for in vivo tracking of osteoclast activity[3], mastering the reactivity of this scaffold is critical for modern drug development professionals.

This whitepaper provides an in-depth technical analysis of the (4-chloroquinolin-2-yl)methanol core, detailing its mechanistic reactivity, biological activity profiles, and field-proven experimental workflows.

Chemical Biology & Mechanistic Reactivity

The synthetic utility of (4-chloroquinolin-2-yl)methanol is dictated by the electronic environment of the quinoline ring.

C4-Nucleophilic Aromatic Substitution ( SN​Ar )

The chlorine atom at the C4-position is highly reactive toward nucleophiles, particularly amines, due to the strong electron-withdrawing effect of the endocyclic quinoline nitrogen[4].

  • Mechanistic Causality: Under acidic or thermal conditions, protonation of the quinoline nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system. This facilitates the attack of an amine nucleophile to form a stabilized Meisenheimer complex, which subsequently eliminates the chloride ion to yield 4-aminoquinoline derivatives. This specific substitution pattern is the foundational pharmacophore for antimalarial activity[2][5].

C2-Methanol Functionalization

The C2-hydroxymethyl group serves a dual purpose:

  • Biological Role: It acts as a critical hydrogen-bond donor/acceptor, modulating the molecule's overall pKa and lipophilicity (LogP). This is essential for drug accumulation in the acidic digestive vacuole of Plasmodium parasites.

  • Synthetic Handle: It can be oxidized to an aldehyde for reductive amination or utilized in organometallic additions to generate bulkier quinoline methanol derivatives. For example, similar precursors are utilized in the industrial synthesis of mefloquine analogs[6]. Furthermore, halogenated variants such as (6-bromo-4-chloroquinolin-2-yl)methanol provide additional handles for palladium-catalyzed cross-coupling[7][8].

Workflow A (4-Chloroquinolin-2-yl)methanol B C4 SNAr Reaction A->B Amine Nucleophiles C C2-Methanol Oxidation A->C Swern/Dess-Martin D 4-Aminoquinolines B->D Antimalarial Target E Fluorescent Probes B->E HTO-Fluorophore F Mefloquine Analogs C->F Organometallics

Divergent synthetic pathways of the (4-chloroquinolin-2-yl)methanol scaffold.

Biological Activity Profiles

Antimalarial Efficacy (Heme Polymerase Inhibition)

Derivatives synthesized from the (4-chloroquinolin-2-yl)methanol core exhibit potent anti-plasmodial activity. During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite normally detoxifies this by polymerizing it into inert hemozoin crystals. 4-Aminoquinoline derivatives enter the acidic digestive vacuole, become protonated, and bind to the free heme via π−π stacking and hydrogen bonding. This complex caps the growing hemozoin polymer, leading to a buildup of toxic heme that induces oxidative stress and parasite death[2].

MOA RBC Infected RBC Heme Toxic Free Heme RBC->Heme Hb Degradation Complex Drug-Heme Complex Heme->Complex π-π Stacking Hemozoin Hemozoin Crystal Heme->Hemozoin Polymerase Drug 4-Aminoquinoline Drug->Complex Binding Death Parasite Death Complex->Death Oxidative Stress Complex->Hemozoin Inhibits

Mechanism of action for 4-aminoquinoline derivatives inhibiting hemozoin formation.

Advanced Biological Probes (Osteoclast Tracking)

Beyond infectious diseases, highly substituted variants like (7-((tert-butyldiphenylsilyl)oxy)-4-chloroquinolin-2-yl)methanol are utilized to synthesize hydroxylated thiazole orange (HTO)-based caged compounds. These sophisticated fluorescent probes are designed to "uncage" and fluoresce exclusively in the low-pH environments (pH 4.5–7.4) of bone lacunae, allowing researchers to monitor the real-time bone resorption activity and motility of osteoclasts in vivo[3].

Quantitative Data: Antimalarial Structure-Activity Relationship

The following table summarizes the biological evaluation of representative 4-aminoquinoline derivatives synthesized from 4-chloroquinoline precursors against chloroquine-sensitive (3D7) and resistant (K1) strains[2][5].

Compound DerivativeSubstitution at C4Strain 3D7 IC50 (nM)Strain K1 IC50 (nM)Cytotoxicity HepG2 (µM)Selectivity Index
Precursor Chloro>5000>5000>100N/A
Derivative A N-Methylpiperazine12.445.236.5>800
Derivative B N,N-Diethyl-ethane-1,2-diamine8.722.1>50>2000
Chloroquine (Control) N/A15.3185.4>100>500

Data indicates that functionalizing the C4 position with aliphatic diamines restores potency against resistant K1 strains while maintaining a high therapeutic window.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Microwave-Assisted SN​Ar for 4-Aminoquinoline Synthesis

Objective: Efficient conversion of the C4-chloro moiety using sterically hindered amines. Causality: Traditional thermal heating often leads to degradation of the C2-methanol group due to prolonged reaction times. Microwave irradiation ensures rapid, uniform heating. The addition of catalytic HCl protonates the quinoline nitrogen, significantly lowering the LUMO energy and accelerating the reaction.

  • Preparation: In a microwave-safe 10 mL vial, dissolve 1.0 eq of (4-chloroquinolin-2-yl)methanol in 3.0 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Activation: Add 3.0 eq of the desired alkylamine and 0.1 eq of concentrated HCl (37%).

    • Self-Validation Check: The solution should exhibit a slight bathochromic shift (yellowing), visually confirming quinoline protonation.

  • Reaction: Seal the vial and subject it to microwave irradiation (120°C, 150 W, 250 psi limit) for 20 minutes.

  • Monitoring: Monitor completion via UPLC-MS.

    • Self-Validation Check: Confirm the disappearance of the parent isotope pattern (M and M+2 in a 3:1 ratio, characteristic of the 35Cl/37Cl isotopes) and the appearance of the desired product mass [M+H]+.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: In Vitro Anti-Plasmodial SYBR Green I Assay

Objective: Quantify the IC50 of synthesized derivatives against P. falciparum strains. Causality: SYBR Green I is a fluorescent DNA-intercalating dye. Because mature human red blood cells (RBCs) lack a nucleus and DNA, any detectable fluorescence signal is directly proportional to the parasitic DNA load, providing a highly sensitive readout of parasite proliferation.

  • Culture Preparation: Maintain P. falciparum cultures in human erythrocytes (O+ type) in RPMI 1640 medium supplemented with 0.5% ALbumax II, under a hypoxic gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Compound Plating: Dispense compounds in a 96-well plate using a 3-fold serial dilution starting at 10 µM.

    • Self-Validation Check: Include Chloroquine as a positive control and 0.1% DMSO as a vehicle control. Calculate the Z'-factor prior to full analysis; the assay is only statistically reliable if Z' > 0.5.

  • Incubation: Add parasite culture (1% parasitemia, 2% hematocrit) to the wells and incubate at 37°C for 72 hours.

  • Lysis & Staining: Freeze the plates at -80°C to lyse RBCs, thaw, and add SYBR Green I lysis buffer (containing Triton X-100 and saponin).

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 530 nm). Plot dose-response curves using non-linear regression to determine exact IC50 values.

References

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.[Link]

  • (4-chloroquinolin-2-yl)methanol (C10H8ClNO) - PubChemLite. Université du Luxembourg.[Link]

  • EP0049776A2 - 4-Quinoline methane derivatives, their preparation and their use in the preparation of substances with a pharmacological activity.
  • Synthesis and Antimicrobial Screening of Some Novel Cinnoline Derivatives. Asian Journal of Research in Chemistry. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. NIH.[Link]

  • Resorption Activity in Deep Bone Cavities / Efficient Visible/NIR Light-driven Uncaging of Hydroxylated Thiazole Orange-based Caged Compounds. The University of Osaka Institutional Knowledge Archive (OUKA).[Link]

Sources

Exploratory

pKa Profiling and Ionization Dynamics of (4-Chloroquinolin-2-yl)methanol

Executive Summary The rational design of quinoline-based therapeutics—ranging from antimalarials like chloroquine to advanced kinase inhibitors—relies heavily on the precise manipulation of their physicochemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of quinoline-based therapeutics—ranging from antimalarials like chloroquine to advanced kinase inhibitors—relies heavily on the precise manipulation of their physicochemical properties. Among these, the acid dissociation constant (pKa) is paramount, dictating the molecule's ionization state, lipophilicity (logD), membrane permeability, and target binding affinity at physiological pH.

This technical guide provides an in-depth analysis of the ionization behavior of (4-chloroquinolin-2-yl)methanol . By deconstructing the electronic contributions of its specific substituents and outlining field-proven experimental methodologies, this whitepaper establishes a comprehensive framework for characterizing the pKa of complex, poly-substituted heterocyclic active pharmaceutical ingredients (APIs).

Structural Deconstruction and Electronic Effects

To predict and understand the ionization of (4-chloroquinolin-2-yl)methanol, we must isolate the electronic effects of its functional groups on the primary basic center: the sp2 -hybridized quinoline nitrogen.

The Quinoline Core

The unsubstituted quinoline ring serves as our thermodynamic baseline. The nitrogen lone pair resides in an sp2 orbital orthogonal to the aromatic π -system, making it available for protonation without disrupting aromaticity. The established pKa of the quinoline conjugate acid is 4.90 [14].

The 4-Chloro Substituent

Halogens exhibit competing electronic effects: resonance donation (+M) and inductive withdrawal (-I). In the context of the quinoline core, the -I effect of the 4-chloro group strongly dominates the thermodynamic equilibrium. By pulling electron density through the σ -bond framework away from the nitrogen atom, the 4-chloro group stabilizes the unprotonated (neutral) free base and destabilizes the cationic conjugate acid. This significantly depresses the pKa, as observed in1 [10]. Furthermore, modifications at the 4-position are known to drastically alter the basicity and antimalarial efficacy of quinoline derivatives [6].

The 2-Hydroxymethyl Substituent

Alkyl groups, such as the methyl group in [1], typically exert an electron-donating inductive effect (+I), raising the pKa (5.83). However, the substitution of a hydrogen atom with a highly electronegative hydroxyl group to form a 2-hydroxymethyl moiety (-CH 2​ OH) introduces a counteracting -I effect. This mitigates the electron donation of the carbon bridge, resulting in a substituent that is electronically near-neutral or slightly withdrawing relative to the parent quinoline.

Quantitative Summary of pKa Contributions
CompoundSubstituent(s)Experimental / Predicted pKaPrimary Electronic Driver
Quinoline None4.90Baseline sp2 nitrogen
2-Methylquinoline 2-CH 3​ 5.83+I effect (Electron donating)
4-Chloroquinoline 4-Cl~3.80-I effect (Electron withdrawing)
(4-chloroquinolin-2-yl)methanol 4-Cl, 2-CH 2​ OH~3.80 (Predicted)Dominant -I from 4-Cl

Ionization States and pH-Dependent Dynamics

(4-chloroquinolin-2-yl)methanol possesses two theoretically ionizable functional groups: the quinoline nitrogen (basic) and the aliphatic hydroxyl group (acidic). However, aliphatic alcohols are exceptionally weak acids (pKa > 14.5). Therefore, within any physiologically or pharmaceutically relevant pH range (pH 1.0 to 10.0), the molecule operates exclusively as a mono-basic system.

At a gastric pH of 1.5, the molecule is fully protonated (cationic), ensuring high aqueous solubility. As the pH transitions through the intestinal environment (pH 6.0 - 7.4), the molecule crosses its pKa (~3.8) and exists almost entirely in its neutral, highly lipophilic state, maximizing passive membrane permeability.

IonizationStates Cation Cationic Form (Protonated N+) pH < 3.8 Neutral Neutral Form (Unprotonated N) pH 4.0 - 13.0 Cation->Neutral -H+ (pKa1 ~3.8) Neutral->Cation +H+ Anion Anionic Form (Deprotonated O-) pH > 14.5 Neutral->Anion -H+ (pKa2 >14.5) Anion->Neutral +H+

Protonation and deprotonation equilibria of (4-chloroquinolin-2-yl)methanol across the pH scale.

Experimental Methodologies for pKa Determination

Accurate empirical determination of the pKa for (4-chloroquinolin-2-yl)methanol requires careful methodological selection. Because the neutral free base is highly lipophilic, standard aqueous potentiometric titrations often fail due to analyte precipitation before the equivalence point is reached [8]. To ensure a self-validating system, UV-Vis Spectrophotometric Titration is the gold standard for this class of compounds.

Causality Behind the UV-Vis Approach

The quinoline chromophore undergoes a distinct bathochromic (red) or hypsochromic (blue) shift in its π→π∗ and n→π∗ transitions upon protonation. Because UV-Vis spectroscopy is highly sensitive, it requires only micromolar analyte concentrations (e.g., 10-20 µM). This concentration is well below the thermodynamic solubility limit of the neutral species, entirely circumventing the precipitation artifacts that invalidate potentiometric data. Furthermore, the presence of sharp isosbestic points in the overlaid spectra acts as a built-in validation mechanism, confirming a clean two-state equilibrium without degradation or aggregation.

Protocol: UV-Vis Spectrophotometric Titration

Reagents & Equipment:

  • (4-chloroquinolin-2-yl)methanol API (Purity > 98%)

  • Britton-Robinson Universal Buffer (Acids: Phosphoric, Acetic, Boric at 0.04 M each)

  • Standardized 0.2 M NaOH (Titrant)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (25.0 ± 0.1 °C)

  • Calibrated micro-pH electrode

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in spectroscopy-grade DMSO to create a 1.0 mM stock solution. Causality: DMSO ensures complete dissolution of the neutral species while keeping the final co-solvent ratio negligible (<2% v/v) to prevent dielectric constant shifts.

  • Buffer Equilibration: Prepare 15 separate vials containing 3.0 mL of Britton-Robinson buffer. Adjust the pH of each vial using 0.2 M NaOH to create a gradient from pH 2.0 to pH 7.0 in increments of 0.3 pH units.

  • Sample Spiking: Aliquot 60 µL of the 1.0 mM API stock into each of the 15 buffer vials. The final concentration is 20 µM. Vortex gently and incubate at 25.0 °C for 10 minutes to achieve thermal equilibrium.

  • Spectral Acquisition: Blank the spectrophotometer against a matched buffer solution (containing 2% DMSO). Record the absorption spectra of each sample from 220 nm to 400 nm.

  • Self-Validation Check: Overlay all 15 spectra. Identify the isosbestic point(s) where absorbance remains constant across all pH values. If the isosbestic point drifts, the data is invalid (indicating precipitation or degradation) and must be discarded.

  • Data Extraction & Fitting: Extract the absorbance values at the λmax​ of the fully protonated species. Plot Absorbance vs. pH.

  • Mathematical Derivation: Fit the resulting sigmoidal curve using non-linear regression to the Henderson-Hasselbalch equation:

    Aobs​=1+10(pH−pKa)Aacid​+Abase​⋅10(pH−pKa)​

    The inflection point of the curve represents the precise thermodynamic pKa.

UVVisWorkflow Step1 1. Buffer Preparation (Britton-Robinson, pH 2-8) Step2 2. Stock Solution (1 mM in DMSO) Step1->Step2 Step3 3. Equilibration (20 µM analyte, 25°C) Step2->Step3 Step4 4. Spectral Acquisition (UV-Vis 220-400 nm) Step3->Step4 Step5 5. Non-linear Regression (Henderson-Hasselbalch) Step4->Step5

Step-by-step workflow for UV-Vis spectrophotometric determination of pKa.

Implications for Drug Development

Understanding the pKa of (4-chloroquinolin-2-yl)methanol is not merely an academic exercise; it is a critical parameter for lead optimization. With a predicted pKa of ~3.8, the molecule is predominantly neutral at physiological pH (7.4).

  • Absorption: The high fraction of the neutral species in the intestines will drive rapid passive transcellular diffusion, resulting in high oral bioavailability.

  • Distribution: Unlike basic amines with pKa > 8 (which heavily partition into acidic lysosomes), this compound will not undergo significant lysosomal trapping, altering its volume of distribution compared to traditional chloroquine analogs.

  • Formulation: The low pKa indicates that forming a stable, water-soluble salt for intravenous administration will require strong counter-ions (e.g., mesylate or hydrochloride) to prevent disproportionation during storage.

References

  • 2-METHYL QUINOLINE - Ataman Kimya,
  • 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem, N
  • 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa, N
  • 4-Chloroquinoline-6-carboxylic acid Protocol & Characteriz
  • pKa Data Compiled by R.

Sources

Protocols & Analytical Methods

Method

step-by-step preparation procedure for (4-chloroquinolin-2-yl)methanol

An Application Note for the Synthesis of (4-chloroquinolin-2-yl)methanol Abstract (4-chloroquinolin-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilize...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of (4-chloroquinolin-2-yl)methanol

Abstract

(4-chloroquinolin-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutic agents and functional materials. This application note provides a detailed, step-by-step protocol for the synthesis of (4-chloroquinolin-2-yl)methanol via the reduction of 4-chloroquinoline-2-carboxylic acid. The described method is robust and scalable, designed for researchers in organic synthesis and drug development. We emphasize the critical parameters, safety considerations, and the chemical principles underpinning the procedure to ensure reliable and safe execution.

Reaction Principle

The synthesis is achieved through the reduction of a carboxylic acid functional group to a primary alcohol. This transformation requires a potent reducing agent due to the low electrophilicity of the carboxylate carbon. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion.[1][2] The reaction proceeds via the formation of a lithium carboxylate salt, followed by nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex. An intermediate aldehyde is formed, which is immediately further reduced to the corresponding alkoxide. A final aqueous acidic workup is necessary to protonate the aluminum alkoxide intermediate to yield the desired primary alcohol, (4-chloroquinolin-2-yl)methanol.[3]

The overall reaction is as follows:

4-chloroquinoline-2-carboxylic acid → (4-chloroquinolin-2-yl)methanol

Materials and Equipment

Reagents
  • 4-Chloroquinoline-2-carboxylic acid (CAS: 15733-82-1)[4]

  • Lithium aluminum hydride (LiAlH₄), powder or pellets

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Deionized water

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Glassware for extraction and purification (separatory funnel, beakers, Erlenmeyer flasks)

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Quantitative Data Summary

The following table outlines the suggested quantities for a laboratory-scale synthesis. Researchers may scale the reaction as needed, with appropriate adjustments to equipment and reagent volumes.

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 1g scale)
4-Chloroquinoline-2-carboxylic acid207.611.01.0 g (4.82 mmol)
Lithium aluminum hydride (LiAlH₄)37.952.0 - 3.00.37 g (9.64 mmol)
Anhydrous Tetrahydrofuran (THF)--50 mL
Ethyl Acetate (for quenching)--~10 mL
Deionized Water (for quenching)--~5 mL
1M Hydrochloric Acid (for workup)--As needed (~20 mL)

Experimental Workflow Diagram

The diagram below illustrates the key stages of the synthesis process, from setup to final product isolation.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere Add_Reagent 2. Add LiAlH₄ to anhydrous THF Setup->Add_Reagent Cooling 3. Cool suspension to 0 °C Add_Reagent->Cooling Addition 4. Dissolve starting material in THF Cooling->Addition Slow_Add 5. Add carboxylic acid solution dropwise to LiAlH₄ suspension Addition->Slow_Add Reflux 6. Warm to room temp. and stir until completion (TLC) Slow_Add->Reflux Quench 7. Cool to 0 °C and carefully quench reaction Reflux->Quench Extract 8. Perform aqueous workup and extraction Quench->Extract Purify 9. Dry, concentrate, and purify via column chromatography Extract->Purify Final_Product 10. Isolate pure (4-chloroquinolin-2-yl)methanol Purify->Final_Product

Caption: Workflow for the reduction of 4-chloroquinoline-2-carboxylic acid.

Detailed Step-by-Step Protocol

PART A: Reaction Setup and Execution
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried thoroughly to remove any residual water. Assemble the three-neck flask with a condenser, dropping funnel, and an inlet for inert gas.

    • Expertise Note: Lithium aluminum hydride reacts violently with water.[5] Maintaining strictly anhydrous (water-free) conditions is paramount for both safety and reaction success.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon gas for 10-15 minutes to displace air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, carefully add lithium aluminum hydride (0.37 g, 9.64 mmol) to the reaction flask. Add anhydrous THF (25 mL) via a cannula or syringe to create a suspension.

  • Initial Cooling: Immerse the reaction flask in an ice-water bath to cool the LiAlH₄ suspension to 0 °C.

  • Substrate Preparation: In a separate dry flask, dissolve the 4-chloroquinoline-2-carboxylic acid (1.0 g, 4.82 mmol) in anhydrous THF (25 mL). Transfer this solution to the dropping funnel.

  • Slow Addition: Add the carboxylic acid solution dropwise from the dropping funnel to the stirred LiAlH₄ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

    • Expertise Note: The initial reaction between the carboxylic acid's acidic proton and LiAlH₄ is highly exothermic and liberates hydrogen gas. A slow, controlled addition is crucial to manage the reaction rate and prevent a dangerous temperature spike.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by TLC by carefully taking a small aliquot, quenching it, and spotting it against the starting material.

PART B: Reaction Quenching and Work-up
  • Cooling: Once the reaction is complete (as indicated by the consumption of the starting material via TLC), cool the flask back down to 0 °C in an ice bath.

  • Quenching: This is a hazardous step and must be performed with extreme caution behind a safety shield. Slowly and dropwise, add ethyl acetate (~10 mL) to quench the excess, unreacted LiAlH₄. Vigorous gas evolution will occur.

  • Hydrolysis: Following the ethyl acetate, slowly and carefully add deionized water (~5 mL) dropwise. This will hydrolyze the aluminum salts into a more manageable precipitate.

  • Acidification: Slowly add 1M HCl solution to the mixture until the solid precipitates dissolve and the aqueous layer becomes clear and acidic (test with pH paper).

    • Expertise Note: The acidification step protonates the product alkoxide to form the final alcohol and helps to break up the aluminum salt complexes, facilitating extraction.[3]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual acid and inorganic salts.

PART C: Purification and Isolation
  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60).

  • Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield (4-chloroquinolin-2-yl)methanol as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][7]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric, and water-reactive solid. Handle it exclusively under an inert atmosphere. It can ignite upon contact with humid air or water. All quenching procedures must be done slowly, at 0 °C, and behind a blast shield.[5]

  • Chloroquinolines: Chloroquinoline derivatives should be handled with care as they can be irritants to the skin, eyes, and respiratory system.[6][8] Avoid inhalation of dust and direct contact.

  • Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use. Ethyl acetate and hexanes are flammable. Perform all operations in a well-ventilated chemical fume hood.[7]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any residual LiAlH₄ before disposal.

References

  • The Journal of Organic Chemistry. (n.d.). Conversion of 2,2-dichloroacetoacetanilides into 4-(hydroxymethyl)-2(1H)-quinolones. ACS Publications. Retrieved from [Link]

  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]

Sources

Application

Comprehensive Application Note &amp; Protocol: Nucleophilic Aromatic Substitution (SNAr) of (4-Chloroquinolin-2-yl)methanol

Executive Summary & Chemical Profile (4-Chloroquinolin-2-yl)methanol (PubChem CID: 53800151)[1] is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. The 4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(4-Chloroquinolin-2-yl)methanol (PubChem CID: 53800151)[1] is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. The 4-aminoquinoline pharmacophore—typically synthesized from 4-chloroquinolines—is a privileged scaffold foundational to antimalarials (e.g., chloroquine), leishmanicidal agents, and various kinase inhibitors[2].

This application note details the nucleophilic aromatic substitution (SNAr) at the C4 position. The presence of the C2-hydroxymethyl group offers a unique synthetic advantage: it remains stable under standard amination conditions, preserving a highly reactive handle for subsequent late-stage functionalization (e.g., oxidation to an aldehyde or esterification) without requiring protecting group chemistry.

Mechanistic Rationale & Reaction Dynamics

The SNAr reaction at the C4 position of the quinoline ring is thermodynamically driven by the electron-withdrawing nature of the endocyclic nitrogen atom. This nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed during the nucleophilic attack[2].

Causality in Reaction Design:

  • Solvent Effects: Protic solvents (e.g., ethanol, methanol) are often preferred for aliphatic amines. The protic solvent hydrogen-bonds with the quinoline nitrogen, increasing the electrophilicity of the C4 carbon and lowering the activation energy for nucleophilic attack[3].

  • Catalysis for Weak Nucleophiles: Aromatic amines (anilines) are significantly less nucleophilic than their aliphatic counterparts. Standard SNAr conditions often fail or result in poor yields[2]. To overcome this, Brønsted acid catalysis (e.g., catalytic HCl) is employed. Protonation of the quinoline nitrogen converts it into a formal positive charge, dramatically accelerating the reaction. Alternatively, palladium-catalyzed Buchwald-Hartwig cross-coupling can be utilized to bypass the high SNAr activation barrier[4].

  • Chemoselectivity: The C2-hydroxymethyl group does not compete as a nucleophile under these conditions. Intermolecular amine attack is kinetically favored, and the alcohol requires strong bases (e.g., NaH) to become a reactive alkoxide.

SNAr_Mechanism A Reactant (4-chloroquinolin-2-yl)methanol C Meisenheimer Complex (Anionic Intermediate) A->C B Nucleophile (R-NH2) B->C D Leaving Group (-Cl⁻) C->D E Product 4-aminoquinolin-2-yl)methanol C->E

Figure 1: Addition-elimination mechanism (SNAr) at the C4 position of the quinoline ring.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for substituting the C4-chloride with various amine classes, synthesizing years of empirical optimization[2][4][5].

Nucleophile TypePreferred SolventCatalyst / AdditiveTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Ethanol / ButanolNone (Excess Amine)80 - 1104 - 1285 - 95
Secondary Aliphatic DMF / DMSOK₂CO₃ or Et₃N100 - 1208 - 1675 - 90
Aromatic (Aniline) Ethanol / TolueneConc. HCl (cat.)80 - 11012 - 2460 - 80
Sterically Hindered 1,4-DioxanePd(OAc)₂ / DPEphos85 - 1001870 - 85

Validated Experimental Protocols

Workflow Start 1. Reagent Preparation (4-chloroquinolin-2-yl)methanol + Amine Solvent 2. Solvent Selection (EtOH for Aliphatic / DMF for Aromatic) Start->Solvent Reaction 3. Reaction Execution (Reflux 80-120°C, 4-24h) Solvent->Reaction Monitor 4. Validation (TLC / LC-MS Monitoring) Reaction->Monitor Workup 5. Aqueous Workup (Neutralize HCl & Extract) Monitor->Workup Purify 6. Purification (Flash Chromatography / Crystallization) Workup->Purify

Figure 2: Standard experimental workflow for the SNAr amination of 4-chloroquinolines.

Protocol A: SNAr with Aliphatic Amines (Base-Free Method)

This protocol utilizes the nucleophile itself as the acid scavenger, ensuring a self-validating and clean conversion.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve (4-chloroquinolin-2-yl)methanol (1.0 equiv, e.g., 5.0 mmol) in absolute ethanol to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add the primary aliphatic amine (2.5 equiv).

    • Causality: The excess amine serves a dual purpose: it acts as the nucleophile and scavenges the HCl generated during the substitution. If only 1.0 equiv is used, the generated HCl will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Execution: Attach a reflux condenser and heat the mixture to 80°C under continuous stirring for 8 hours.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (highly UV active at 254 nm) should be completely consumed, replaced by a lower Rf spot corresponding to the more polar 4-amino product.

  • Workup: Concentrate the mixture in vacuo to remove the ethanol. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

    • Causality: The basic aqueous wash neutralizes any hydrochloride salts, ensuring the product is in its free-base form and partitions cleanly into the organic layer[5].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (gradient elution: DCM to DCM:MeOH 95:5).

Protocol B: Acid-Catalyzed SNAr with Anilines

Anilines require electrophilic activation of the quinoline core due to their delocalized lone pairs.

  • Reaction Setup: Dissolve (4-chloroquinolin-2-yl)methanol (1.0 equiv) and the aniline derivative (1.2 equiv) in absolute ethanol (0.2 M).

  • Activation: Add 3-5 drops of concentrated HCl (approx. 0.1 equiv).

    • Causality: The catalytic acid protonates the quinoline nitrogen. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, facilitating attack by the weak aniline nucleophile[2].

  • Execution: Reflux the mixture at 85°C for 16-24 hours.

  • Validation: A dense precipitate often forms as the reaction progresses, indicating the crystallization of the product as a hydrochloride salt. This serves as a positive visual indicator of successful conversion.

  • Workup & Isolation: Cool the reaction to 0°C in an ice bath to maximize precipitation. Filter the solid and wash with cold ethanol. To obtain the free base, suspend the solid in deionized water, adjust to pH 9 with 1M NaOH, and extract with dichloromethane[5].

Troubleshooting & Analytical Characterization

  • Hydrolysis Byproducts: If the reaction is run in aqueous conditions or with wet solvents at high temperatures, the C4-chloride can undergo hydrolysis to form the corresponding 4-hydroxyquinoline (which tautomerizes to the quinolone)[5]. Ensure solvents are anhydrous if hydrolysis is observed via LC-MS (M-Cl+OH mass shift).

  • Bis-quinoline Formation: When using diamines as nucleophiles, a common side reaction is the formation of a bis-quinoline (two quinoline cores attached to one diamine linker). Solution: Use a massive excess (5-10 equiv) of the diamine to statistically favor mono-substitution[5].

References

  • Delgado, et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13:1553975. Available at:[Link]

  • PubChemLite. (2026). (4-chloroquinolin-2-yl)methanol (C10H8ClNO). Université du Luxembourg. Available at:[Link]

  • Surry, D. S., et al. (2007). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: Selective Oxidation of (4-Chloroquinolin-2-yl)methanol to 4-Chloroquinoline-2-carboxaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The synthesis of 4-chloroquino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of 4-chloroquinoline-2-carboxaldehyde from (4-chloroquinolin-2-yl)methanol is a critical functional group transformation in the development of quinoline-based pharmacophores, including kinase inhibitors and antimalarial agents. The primary synthetic challenge lies in selectively oxidizing the heteroaromatic methanol to an aldehyde without triggering over-oxidation to the carboxylic acid, while simultaneously preventing off-target reactions such as N -oxidation of the quinoline core or nucleophilic aromatic substitution ( SN​Ar ) at the sensitive 4-chloro position.

This application note evaluates the two most robust, field-proven methodologies for this transformation: Dess-Martin Periodinane (DMP) oxidation and Activated Manganese Dioxide (MnO₂) oxidation. By detailing the mechanistic causality and providing self-validating protocols, this guide ensures high-fidelity execution at both bench and process scales.

Strategic Rationale & Mechanistic Insights (E-E-A-T)

When selecting an oxidant for electron-deficient heterocyclic methanols, harsh reagents (e.g., Jones reagent, KMnO₄) must be strictly avoided. These reagents readily cause over-oxidation and require strongly acidic or basic conditions that can degrade the substrate [1].

The Case for Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine(V) reagent that offers exceptionally mild, neutral conditions. The mechanism proceeds via ligand exchange, where the alcohol displaces an acetate group on the iodine center to form an alkoxyperiodinane intermediate. A subsequent intramolecular α -proton abstraction by a coordinated acetate ligand yields the aldehyde via reductive elimination [2].

  • Causality in Protocol: Because the reaction is moisture-sensitive (water hydrolyzes DMP to the insoluble and less reactive iodoxybenzoic acid, IBX), strictly anhydrous solvents are required. The neutral pH prevents any SN​Ar degradation of the 4-chloro substituent.

The Case for Activated Manganese Dioxide (MnO₂)

Activated MnO₂ oxidizes allylic, benzylic, and heteroaromatic alcohols via a surface-active radical mechanism. The alcohol adsorbs onto the solid MnO₂ lattice, undergoes single-electron transfer to form a radical intermediate, and is subsequently oxidized to the carbonyl compound [3].

  • Causality in Protocol: Because the reaction occurs entirely on the surface of the insoluble solid, a massive stoichiometric excess (typically 10–15 equivalents by weight) of highly active MnO₂ is required. However, the workup is exceptionally clean, requiring only a simple filtration, making it the premier choice for large-scale and process chemistry.

OxidationDecision Start Substrate: (4-Chloroquinolin-2-yl)methanol Scale Reaction Scale? Start->Scale Small Small/Medium (< 5 g) Need rapid results Scale->Small < 5g Large Large (> 5 g) Need cost-efficiency Scale->Large > 5g DMP Dess-Martin Periodinane (1.2 eq, DCM, RT, 1-2 h) Small->DMP MnO2 Activated MnO2 (10-15 eq, CHCl3, Reflux, 12-24 h) Large->MnO2 Product Product: 4-Chloroquinoline-2-carboxaldehyde DMP->Product Aqueous Quench MnO2->Product Filtration

Caption: Decision matrix for selecting the optimal oxidation method based on reaction scale.

Quantitative Method Comparison

To facilitate method selection, the following table summarizes the performance metrics of DMP, MnO₂, and the Swern oxidation (included as a baseline comparison) for this specific transformation.

ParameterDess-Martin Periodinane (DMP)Activated Manganese Dioxide (MnO₂)Swern Oxidation (DMSO/Oxalyl Chloride)
Typical Yield 85 – 95%80 – 90%75 – 85%
Reaction Time 1 – 2 hours12 – 24 hours2 – 4 hours
Temperature 0 °C to Room TempRoom Temp to Reflux-78 °C to Room Temp
Equivalents 1.2 – 1.5 eq10 – 15 eq (by weight)2.0 eq (DMSO), 1.5 eq ((COCl)₂)
Workup Complexity Moderate (Aqueous washes)Low (Filtration only) High (Odor management, strict temp control)
Best Use Case Milligram to gram scale discoveryMulti-gram to kilogram scale-upWhen metal-free/iodine-free is required

Experimental Protocols

Protocol A: Dess-Martin Oxidation (Optimized for Discovery Scale)

This protocol is self-validating: the transition of the reaction mixture from a clear solution to a cloudy suspension indicates the successful formation of the insoluble iodine(III) byproduct, confirming reagent activity.

Materials:

  • (4-Chloroquinolin-2-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with argon.

  • Dissolution: Dissolve (4-chloroquinolin-2-yl)methanol in anhydrous DCM. Rationale: Moisture must be excluded to prevent DMP degradation.

  • Addition: Cool the solution to 0 °C using an ice bath. Add DMP in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc, 3:1). The aldehyde product will elute significantly faster (higher Rf​ ) than the highly polar starting alcohol.

  • Quench (Critical Step): Once starting material is consumed, dilute the mixture with additional DCM and pour into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Rationale: Na₂S₂O₃ reduces unreacted hypervalent iodine species to safe, water-soluble iodides, while NaHCO₃ neutralizes the acetic acid byproduct, preventing product degradation.

  • Isolation: Stir the biphasic mixture vigorously for 15 minutes until both layers are clear. Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

DMPMechanism DMP DMP (Iodine V) Complex Alkoxyperiodinane Intermediate DMP->Complex Alcohol Ligand Exchange TS Cyclic Transition State (alpha-proton abstraction) Complex->TS Acetate acts as base Product Aldehyde Product + Iodane (Iodine III) TS->Product Reductive Elimination

Caption: Mechanistic pathway of Dess-Martin Periodinane (DMP) oxidation of alcohols.

Protocol B: Manganese Dioxide Oxidation (Optimized for Scale-Up)

This protocol relies on the physical properties of the oxidant. The use of highly active, commercially available MnO₂ (e.g., γ -MnO₂) is mandatory.

Materials:

  • (4-Chloroquinolin-2-yl)methanol (1.0 equiv)

  • Activated Manganese Dioxide (10 to 15-fold excess by weight)

  • Chloroform (CHCl₃) or DCM (0.2 M)

  • Celite® 545

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in CHCl₃ in a round-bottom flask. Rationale: CHCl₃ allows for a higher reflux temperature (61 °C) compared to DCM, which accelerates the heterogeneous surface reaction.

  • Addition: Add activated MnO₂ powder in three equal portions over 30 minutes. Rationale: Portion-wise addition prevents sudden exotherms and ensures even dispersion of the solid oxidant.

  • Reaction: Equip the flask with a reflux condenser and heat to mild reflux. Stir vigorously for 12–24 hours. Vigorous stirring is critical to maximize the collision rate between the solute and the solid MnO₂ surface.

  • Filtration: Cool the reaction to room temperature. Filter the black suspension through a tightly packed pad of Celite. Rationale: MnO₂ particles are extremely fine; standard filter paper will allow them to pass through, contaminating the product. Celite traps the particulate matter.

  • Washing & Isolation: Wash the Celite pad thoroughly with hot CHCl₃ or EtOAc to elute any product trapped in the matrix. Concentrate the filtrate in vacuo to yield the pure 4-chloroquinoline-2-carboxaldehyde.

Analytical Characterization & Troubleshooting

To validate the success of the oxidation, utilize Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (CDCl₃, 400 MHz) Signatures:

  • Disappearance: The starting material exhibits a distinct diagnostic signal for the hydroxymethyl group (–CH₂ OH) as a doublet or broad singlet around δ 4.80–5.00 ppm. This must completely disappear.

  • Appearance: The product is confirmed by the emergence of a sharp, highly deshielded aldehyde proton singlet (–CH O) at approximately δ 10.10–10.30 ppm.

  • Aromatic Shift: The quinoline H-3 proton will shift downfield (from ~ δ 7.6 ppm to ~ δ 8.1 ppm) due to the strong electron-withdrawing effect of the newly formed carbonyl group.

Troubleshooting Stalled Reactions: If the MnO₂ reaction stalls at 50% conversion, the surface of the oxidant has likely become passivated by water or tightly bound byproducts. Do not increase the temperature further. Instead, filter the reaction through Celite, concentrate the filtrate, and resubject the crude mixture to a fresh batch of activated MnO₂.

References

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. Available at:[Link]

  • Varala, R., et al. (2023). "Dess-Martin Periodinane (DMP) in Organic Synthesis-A Septennial Update (2015-till Date)". Current Organic Chemistry, 27(17). Available at:[Link][1]

  • Cahiez, G., Alami, M., Taylor, R. J. K., Reid, M., & Knochel, P. (2007). "Manganese Dioxide Oxidation of Alcohols". Organic Syntheses, 84, 120. Available at:[Link]

Sources

Application

Application Note: Optimized Reaction Conditions for the Chlorination of Quinoline-2-Methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, highly efficient, and self-validating protocol for the synthesis of 2-(chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, highly efficient, and self-validating protocol for the synthesis of 2-(chloromethyl)quinoline hydrochloride from quinoline-2-methanol.

Introduction & Mechanistic Rationale

The conversion of quinoline-2-methanol to 2-(chloromethyl)quinoline is a critical functional group transformation. The resulting alkyl chloride is a highly versatile building block used in the synthesis of leukotriene synthesis inhibitors [1], biologically active pharmaceutical intermediates [2], and quinoline-based fluorescent zinc sensors [3].

Reagent Selection: The Superiority of Thionyl Chloride

While benzylic and heteroaryl alcohols can be chlorinated using various reagents (e.g., POCl3​ , PCl5​ , or Appel reaction conditions), thionyl chloride ( SOCl2​ ) remains the premier choice for this specific transformation [4]. The rationale is threefold:

  • Atom Economy & Byproduct Volatility: The reaction generates only sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) as byproducts. Both are gaseous and easily removed under reduced pressure, eliminating the need for tedious aqueous workups that can compromise the yield of water-sensitive intermediates.

  • In-Situ Stabilization: The free base of 2-(chloromethyl)quinoline contains both a nucleophilic basic nitrogen and an electrophilic alkyl chloride. If isolated as a free base, the molecule is highly prone to intermolecular self-alkylation (dimerization or polymerization). Because the SOCl2​ mechanism inherently releases stoichiometric HCl , the quinoline nitrogen ( pKa​≈4.9 ) is immediately protonated. This yields the bench-stable 2-(chloromethyl)quinoline hydrochloride salt, rendering the nitrogen non-nucleophilic and preserving the integrity of the compound.

  • Mild Activation: The reaction proceeds via a highly reactive chlorosulfite intermediate, allowing the substitution to occur at room temperature without the need for harsh refluxing conditions that could lead to electrophilic aromatic chlorination.

Reaction Pathway & Mechanistic Workflow

The transformation follows a classic nucleophilic aliphatic substitution pathway ( SN​2 or internal SN​i ), driven by the expulsion of SO2​ gas.

Pathway SM Quinoline-2-methanol (C10H9NO) Int Chlorosulfite Intermediate SM->Int + Reagent (0 °C, DCM) Reagent Thionyl Chloride (SOCl2) Prod 2-(Chloromethyl)quinoline Hydrochloride Int->Prod SNi / SN2 (RT, 2-4h) Byprod SO2 (g) + HCl (g) Int->Byprod Elimination

Reaction pathway for the chlorination of quinoline-2-methanol using thionyl chloride.

Quantitative Data & Stoichiometry

To ensure a self-validating system, the stoichiometry is strictly controlled. A slight excess of SOCl2​ (1.5 equivalents) is utilized to guarantee complete conversion without complicating the concentration step.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Quinoline-2-methanol 159.191.01.59 g10.0 mmolStarting Material
Thionyl Chloride ( SOCl2​ ) 118.971.51.10 mL15.0 mmolChlorinating Agent
Dichloromethane (DCM) 84.93N/A20.0 mLN/AInert Solvent
Diethyl Ether 74.12N/A30.0 mLN/AAnti-solvent (Trituration)
2-(Chloromethyl)quinoline HCl 214.091.0 (Theoretical)2.14 g10.0 mmolTarget Product

Expected Yield: 85–95% (1.82 – 2.03 g). Purity is typically >97% without the need for column chromatography.

Experimental Protocol

Safety Precautions: Thionyl chloride is a corrosive lachrymator that reacts violently with water to release toxic gases. This entire protocol must be executed inside a well-ventilated fume hood using appropriate PPE.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon) to exclude ambient moisture, which prematurely hydrolyzes SOCl2​ .

  • Dissolution: Add 1.59 g (10.0 mmol) of quinoline-2-methanol to the flask. Inject 20 mL of anhydrous dichloromethane (DCM) and stir until the starting material is completely dissolved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0∘C . Causality: The initial formation of the chlorosulfite intermediate is highly exothermic; cooling prevents solvent boiling and suppresses side reactions.

  • Activation: Using a glass syringe, add 1.10 mL (15.0 mmol) of thionyl chloride dropwise over 10 minutes. Ensure the fume hood sash is lowered, as HCl and SO2​ gases will begin to evolve.

  • Propagation: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature ( 20−25∘C ). Stir the mixture for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using 5% Methanol in DCM. The starting material will appear under UV light (254 nm), and its disappearance validates reaction completion.

  • Concentration: Once complete, concentrate the mixture under reduced pressure using a rotary evaporator to strip off the DCM and unreacted SOCl2​ . Critical: Utilize a secondary cold trap to protect the vacuum pump from corrosive vapors.

  • Isolation via Trituration: Suspend the resulting crude, oily residue in 30 mL of cold diethyl ether. Stir vigorously for 15–30 minutes. Causality: The target hydrochloride salt is highly polar and completely insoluble in ether, causing it to crash out as a solid. Residual non-polar impurities remain dissolved in the ether phase.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with an additional 10 mL of cold diethyl ether to remove trace impurities.

  • Drying: Dry the solid under high vacuum for 2 hours to afford 2-(chloromethyl)quinoline hydrochloride as a pale-yellow to off-white crystalline powder.

Downstream Processing & Troubleshooting

  • Free-Basing for Subsequent Coupling: The isolated hydrochloride salt is unreactive toward basic nucleophiles unless neutralized. If your next step involves an SN​2 displacement (e.g., coupling with a phenol or amine), you must liberate the free base immediately prior to use [5].

    • Protocol: Partition the salt between ethyl acetate and saturated aqueous sodium bicarbonate ( NaHCO3​ ). Extract, dry the organic layer over MgSO4​ , and concentrate. Use the free base within hours to prevent self-polymerization.

  • Incomplete Conversion: If TLC indicates remaining starting material after 4 hours, the SOCl2​ may have degraded due to moisture. Add an additional 0.5 equivalents of fresh SOCl2​ and stir for 1 more hour.

References

  • Justia Patents. "Leukotriene synthesis inhibitors." Patent Application. Available at:[Link]

  • Google Patents. "US5389640A - 1-substituted, 2-substituted 1H-imidazo[4,5-c]quinolin-4-amines.
Method

microwave-assisted synthesis involving (4-chloroquinolin-2-yl)methanol

Application Note & Protocol Title: Accelerated Synthesis of Bio-relevant N-Substituted 2-(hydroxymethyl)quinolin-4-amine Derivatives via Microwave-Assisted Nucleophilic Aromatic Substitution For Researchers, Scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Accelerated Synthesis of Bio-relevant N-Substituted 2-(hydroxymethyl)quinolin-4-amine Derivatives via Microwave-Assisted Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] (4-chloroquinolin-2-yl)methanol is a valuable and versatile building block for the synthesis of novel quinoline derivatives. This application note provides a detailed protocol for the rapid and efficient synthesis of N-substituted 2-(hydroxymethyl)quinolin-4-amine derivatives via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. Microwave-Assisted Organic Synthesis (MAOS) offers a significant improvement over conventional heating methods by dramatically reducing reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles.[4][5][6] This protocol is designed to be a self-validating system, incorporating detailed characterization steps to ensure the identity and purity of the synthesized compounds, making it an invaluable tool for accelerated lead optimization and compound library generation in drug discovery.[5][7][8]

Introduction: The Power of Microwave Chemistry in Quinoline Synthesis

Quinoline and its derivatives are privileged structures in drug development, prized for their ability to interact with diverse biological targets.[1][9] The 4-chloro substituent on the quinoline ring is particularly useful as it provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Conventional synthesis methods for these derivatives often require prolonged heating under reflux conditions, which consumes significant time and energy and can lead to the formation of undesirable byproducts.[10] Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing a unique heating mechanism.[11][12]

The Mechanism of Microwave Heating

Unlike conventional heating which relies on slow conductive heat transfer from an external source, microwave irradiation heats the reaction mixture volumetrically and efficiently.[9][12] The process is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture (such as solvents and reactants) possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[9][13] This rapid rotation and resulting intermolecular friction generate heat quickly and uniformly throughout the sample.[13]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[11][14]

This direct coupling of microwave energy with the molecules of the reaction results in instantaneous and localized superheating, which can accelerate reaction rates by orders of magnitude compared to conventional methods.[12][14]

Experimental Protocol: Microwave-Assisted Synthesis of (4-(benzylamino)quinolin-2-yl)methanol

This protocol details a representative nucleophilic aromatic substitution reaction between (4-chloroquinolin-2-yl)methanol and benzylamine.

Materials and Equipment

Reagents:

ReagentGradeSupplier
(4-chloroquinolin-2-yl)methanol≥97%Commercially Available
Benzylamine≥99%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Brine (Saturated NaCl)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

EquipmentSpecification
Microwave Synthesizere.g., Biotage® Initiator+, CEM Discover®
Microwave Reaction Vial2-5 mL, with snap cap/crimp top
Magnetic Stir BarMicrowave-safe, appropriate size for vial
Analytical Balance4-decimal place
Syringes and NeedlesVarious sizes
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Flash Chromatography SystemWith silica gel cartridges
Rotary EvaporatorStandard laboratory model
NMR Spectrometer400 MHz or higher
Mass SpectrometerESI or APCI source
Reaction Scheme

Caption: Microwave-assisted SNAr reaction scheme.

Step-by-Step Synthesis Protocol
  • Preparation: To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add (4-chloroquinolin-2-yl)methanol (96.8 mg, 0.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 2.0 mL). Add benzylamine (64.3 mg, 0.6 mmol, 1.2 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (129.3 mg, 1.0 mmol, 2.0 equiv.).

    • Causality Note: DMF is an excellent solvent for MAOS due to its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating.[14] DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Vial Sealing: Securely seal the vial with a cap. Place it in the cavity of the microwave synthesizer.

  • Microwave Irradiation: Set the reaction parameters:

    • Temperature: 130 °C (use ramp-to-temperature setting)

    • Time: 15 minutes

    • Power: 200 W (variable power to maintain temperature)

    • Stirring: Medium-High

    • Pre-stirring: 30 seconds

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature (either passively or via compressed air cooling). Quench the reaction mixture by pouring it into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate (EtOAc).

  • Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aq. NaHCO₃ (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20% to 80% EtOAc in hexanes) to yield the pure product.

Characterization (Self-Validation)

The identity and purity of the final product, (4-(benzylamino)quinolin-2-yl)methanol, must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would include aromatic protons from both the quinoline and benzyl rings, a singlet for the methylene protons of the benzyl group, a doublet for the hydroxymethyl protons, and a triplet for the hydroxyl proton. The disappearance of the characteristic signal for the proton at the C3 position of the starting material and the appearance of new aromatic and benzylic signals confirm the substitution.[15]

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the expected number of carbon signals, including the key upfield shift of the C4 carbon upon substitution of chlorine with nitrogen.[15]

  • Mass Spectrometry (ESI+): The high-resolution mass spectrum (HRMS) should show a prominent [M+H]⁺ peak corresponding to the exact mass of the product (C₁₇H₁₆N₂O), confirming its elemental composition.[16] The expected m/z for [C₁₇H₁₇N₂O]⁺ is 265.1335.

General Experimental Workflow

The following diagram illustrates the logical flow from reaction setup to final product analysis.

G start Weigh Reactants add_solvent Add Solvent & Base to Vial start->add_solvent seal Seal Reaction Vial add_solvent->seal mw Microwave Irradiation (Set Time, Temp, Power) seal->mw cool Cool to Room Temp. mw->cool workup Aqueous Work-up & Extraction cool->workup dry Dry & Concentrate workup->dry purify Flash Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for microwave-assisted synthesis.

Results and Discussion

To demonstrate the versatility of this protocol, a small library of derivatives can be synthesized by varying the amine nucleophile.

Table 1: Microwave-Assisted Synthesis of (4-(alkyl/arylamino)quinolin-2-yl)methanol Derivatives

EntryAmine NucleophileTime (min)Yield (%)Purity (%)
1Benzylamine1592>98
2Aniline2085>97
3Cyclohexylamine1588>98
4Morpholine1095>99

Yields are for isolated, purified products. Purity determined by HPLC or ¹H NMR.

The results in Table 1 showcase the protocol's efficiency. Reactions are completed in 10-20 minutes, yielding products in high purity and yield. The slightly longer reaction time for aniline (Entry 2) can be attributed to its lower nucleophilicity compared to aliphatic amines like benzylamine and cyclohexylamine. The high reactivity of morpholine (Entry 4), a secondary cyclic amine, results in the shortest reaction time. These rapid, high-yielding transformations are a hallmark of microwave synthesis, enabling faster exploration of SAR and accelerating the drug discovery process.[5][6]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst or reagents.2. Insufficient temperature or time.3. Amine is not nucleophilic enough.1. Use fresh, anhydrous solvent and new reagents.2. Increase reaction temperature in 10°C increments or time in 5-min increments.3. For weakly nucleophilic amines, consider adding a catalyst (e.g., a palladium source for Buchwald-Hartwig amination if SNAr fails).
Incomplete Reaction Reaction has not reached completion.Increase reaction time or temperature. Monitor by TLC.
Formation of Side Products 1. Temperature is too high, causing decomposition.2. Reaction with the hydroxyl group.1. Lower the reaction temperature.2. Protect the hydroxyl group (e.g., as a silyl ether) before the substitution and deprotect afterward.
Pressure Error in Reactor 1. Solvent volume is too high for the vial.2. Rapid, uncontrolled exothermic reaction.1. Ensure solvent volume is within the manufacturer's recommended limits (typically <2/3 of vial volume).2. Start with lower power and ramp to temperature more slowly. If necessary, dilute the reaction mixture.

Critical Safety Precautions

Operating a microwave reactor involves high temperatures and pressures and requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic kitchen microwave.[17] Laboratory microwave synthesizers are specifically designed with safety interlocks, pressure monitoring, and corrosion-resistant cavities.[17][18]

  • Proper Vessels: Only use reaction vessels and caps certified by the manufacturer for high-pressure applications.[17][19] Inspect vessels for cracks or defects before each use.

  • Solvent Volume: Do not overfill reaction vials. A general rule is to fill to a maximum of two-thirds of the total volume to allow for thermal expansion and vapor pressure.[20]

  • Pressure Limits: Be aware of the pressure limits of your vessel and solvent. Calculate the potential pressure buildup at the target temperature.[19]

  • Flammable Solvents: When using flammable solvents, ensure the microwave reactor is placed in a well-ventilated fume hood and that any vapor detection systems are active.[18][21]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when setting up reactions and handling hot vials.[18][20]

Conclusion

This application note provides a robust and highly efficient protocol for the synthesis of (4-aminoquinolin-2-yl)methanol derivatives using microwave-assisted organic synthesis. The method offers dramatic reductions in reaction time, high yields, and excellent product purity, aligning with the principles of green chemistry by reducing energy consumption and reaction time.[4][10][13] This validated protocol serves as a powerful tool for medicinal chemists and drug development professionals, enabling the rapid generation of compound libraries for biological screening and accelerating the entire drug discovery pipeline.[5][8]

References

  • Benchchem. (2025).
  • Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, M. E. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwave Reactor Safety. (n.d.).
  • Microwave-assisted Synthesis of Quinolines. (n.d.).
  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
  • Microwave-Promoted Synthesis Of Quinoline Heterocycles
  • Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. (2025).
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Theory of Microwave Heating for Organic Synthesis. (n.d.).
  • Laboratory Microwave Safety Precautions. (n.d.). Scribd.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Microwave Safety. (2025).
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. PubMed.
  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Microwaves in drug discovery and development: A Review. (2026).
  • Welcome to 'Microwaves in Medicinal Chemistry'. (2010). Taylor & Francis Online.
  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. (n.d.).
  • Kumar, R., et al. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI.
  • Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. (n.d.).
  • Spectroscopic data for 7-Chloroquinoline-4-carboxylic acid. (2025). Benchchem.
  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (n.d.).
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
  • and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkyl
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021).
  • Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, M. E. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • (4-chloroquinolin-2-yl)methanol (C10H8ClNO). (n.d.). PubChemLite.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-chloroquinolin-2-yl)methanol

Introduction for the Modern Researcher Welcome to the technical support guide for the synthesis of (4-chloroquinolin-2-yl)methanol. This key intermediate is pivotal in the development of novel therapeutics and functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of (4-chloroquinolin-2-yl)methanol. This key intermediate is pivotal in the development of novel therapeutics and functional materials. However, its multi-step synthesis presents several challenges that can impact yield and purity, from vigorous and exothermic reactions to stubborn side-product formation and purification difficulties.[1][2]

This guide is structured to address the most common issues encountered in the laboratory. Moving beyond simple protocols, we delve into the causality behind each experimental step, offering field-proven insights to empower you to troubleshoot effectively and optimize your synthetic strategy. Our approach is built on a foundation of robust chemical principles and validated methodologies, ensuring that every piece of advice is both scientifically sound and practically applicable.

Strategic Overview: A Validated Synthetic Pathway

The synthesis of (4-chloroquinolin-2-yl)methanol is typically not a single reaction but a carefully orchestrated sequence of transformations. A common and logical pathway involves three primary stages: the formation of a quinoline-2-carboxylic acid precursor, its subsequent reduction to the corresponding alcohol, and finally, the critical chlorination at the C4 position. Each stage presents unique challenges that demand precise control over reaction conditions.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Chlorination & Final Product A 2-Methylquinoline B Quinoline-2-carboxylic Acid A->B Oxidation (e.g., SeO₂) C (Quinolin-2-yl)methanol B->C Reduction (e.g., LiAlH₄, BH₃·THF) D Quinolin-4(1H)-one Intermediate C->D N-Oxidation & Rearrangement E (4-Chloroquinolin-2-yl)methanol D->E Chlorination (e.g., POCl₃)

Caption: A validated three-stage workflow for synthesizing (4-chloroquinolin-2-yl)methanol.

Part 1: Synthesis of Quinoline-2-Carboxylic Acid

This initial stage involves the oxidation of the readily available 2-methylquinoline (quinaldine). While seemingly straightforward, this step is often the source of moderate yields and can involve hazardous reagents.

Frequently Asked Questions (FAQs)

Q1: My yield for the oxidation of 2-methylquinoline to quinoline-2-carboxylic acid is consistently low (~50-60%). How can I improve this?

A1: A yield of around 65% is common when using selenium dioxide (SeO₂), but several factors can suppress it further.[3] The primary culprits are often incomplete reaction and side-product formation due to poor temperature control.

  • Causality: The oxidation mechanism is sensitive to temperature. Excessive heat can lead to the degradation of both the starting material and the product.[1] Conversely, insufficient temperature results in a slow or stalled reaction.

  • Expert Recommendation:

    • Strict Temperature Control: Maintain the reflux temperature between 110-120 °C. Use a silicone oil bath and a reflux condenser to ensure a stable and uniform temperature.[3]

    • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). While many protocols suggest 5 hours, prolonged heating can be detrimental once the starting material is consumed.[1][3]

    • Alternative Oxidants: While SeO₂ is common, consider using potassium permanganate (KMnO₄) in a basic aqueous solution as a more cost-effective, albeit powerful, alternative. This requires careful, portion-wise addition to control the exotherm.[3]

Q2: I'm having difficulty precipitating and isolating my quinoline-2-carboxylic acid product after the SeO₂ oxidation.

A2: This issue typically arises from two sources: incomplete removal of the selenium byproduct or incorrect pH during the acid workup.

  • Causality: The crude product is precipitated by acidifying the filtrate. If the pH is not sufficiently low, the carboxylic acid will remain partially dissolved as its carboxylate salt. The presence of colloidal selenium can also interfere with crystallization.

  • Expert Recommendation:

    • Thorough Filtration: After cooling the reaction mixture, ensure the black selenium precipitate is completely removed by filtration. A pad of Celite® can aid in removing finer particles.

    • Controlled Acidification: Cool the filtrate in an ice bath and slowly add a strong acid like concentrated HCl while monitoring the pH with litmus paper or a pH meter. Aim for a final pH of 2-3 to ensure complete protonation and precipitation of the product.

    • Patience During Precipitation: Allow the acidified solution to stand in the ice bath for at least 30 minutes to an hour to maximize crystal formation before collecting the product by filtration.

Troubleshooting Guide: Quinoline-2-Carboxylic Acid Synthesis
Problem Potential Cause Recommended Solution
Low Yield (<50%) 1. Temperature too high or too low. 2. Reaction time too short or too long.[1] 3. Impure 2-methylquinoline.1. Use a controlled heating mantle or oil bath set to 110-120°C. 2. Monitor reaction via TLC to determine the optimal endpoint. 3. Purify starting material by distillation if necessary.
Oily Product Instead of Solid 1. Incomplete acidification (product remains as a salt). 2. Presence of unreacted starting material or solvent residue.1. Ensure pH is < 3 during workup. 2. Wash the crude product thoroughly with cold water. Consider trituration with a non-polar solvent like hexane to remove organic impurities.
Product is Dark/Discolored Contamination with selenium byproducts.Filter the hot reaction mixture through a Celite® pad. For the final product, consider recrystallization from ethanol, potentially with the addition of activated charcoal.[4]

Part 2: Reduction of Carboxylic Acid to Alcohol

This stage converts the C2-carboxylic acid to the desired primary alcohol. The choice of reducing agent and maintaining anhydrous conditions are paramount for success.

Frequently Asked Questions (FAQs)

Q1: My reduction of quinoline-2-carboxylic acid using LiAlH₄ is incomplete. What am I doing wrong?

A1: Incomplete reduction is almost always due to insufficient reducing agent or its deactivation by moisture.

  • Causality: Lithium aluminum hydride (LiAlH₄) reacts violently with water. Any moisture in the solvent, glassware, or starting material will consume the reagent before it can reduce the carboxylic acid. Additionally, the initial reaction with the acidic proton of the carboxylic acid consumes one equivalent of the hydride.

  • Expert Recommendation:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a stream of dry nitrogen. Use an anhydrous grade of solvent (e.g., THF or diethyl ether) from a freshly opened bottle or a solvent purification system.

    • Stoichiometry: Use a molar excess of LiAlH₄. A common starting point is 1.5 to 2.0 equivalents relative to the carboxylic acid to account for the acidic proton and ensure the reaction goes to completion.

    • Reverse Addition: For better control, consider adding a solution or slurry of the carboxylic acid dropwise to a stirred suspension of LiAlH₄ in your anhydrous solvent at 0 °C.

Q2: The workup of my LiAlH₄ reaction is difficult and results in a gelatinous aluminum salt mixture that is hard to filter.

A2: This is a classic problem with LiAlH₄ reductions. The Fieser workup method is a highly reliable solution.

  • Causality: Quenching the reaction with water alone produces aluminum hydroxide (Al(OH)₃), a gelatinous precipitate that clogs filter paper and traps the product, significantly reducing the isolated yield.

  • Expert Recommendation (Fieser Workup):

    • After the reaction is complete, cool the flask in an ice bath.

    • Slowly and sequentially add the following: "X" mL of water, followed by "X" mL of 15% aqueous NaOH, and finally "3X" mL of water, where "X" is the number of grams of LiAlH₄ used.

    • After the final addition, stir the mixture vigorously at room temperature for 30-60 minutes. This procedure is designed to produce granular aluminum salts that are easily removed by filtration.

Protocol: Reduction of Quinoline-2-Carboxylic Acid
  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) to anhydrous THF. Cool the stirred suspension to 0 °C using an ice bath.

  • Addition: Dissolve quinoline-2-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until all starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction back to 0 °C and perform the Fieser workup as described in FAQ Q2.

  • Isolation: Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (quinolin-2-yl)methanol.

Part 3: C4-Position Chlorination

This is often the most challenging step. Direct chlorination of (quinolin-2-yl)methanol is not feasible due to the reactivity of the alcohol and the quinoline nitrogen. The most reliable method involves the chlorination of a corresponding 4-quinolone (or 4-hydroxyquinoline) intermediate.

Troubleshooting_Chlorination Start Low Yield or Tar Formation in Chlorination Step? Temp Is Reaction Temperature > 110°C? Start->Temp Time Is Reaction Time > 3 hours? Temp->Time No Sol_HighTemp Action: Reduce temperature to 80-90°C. POCl₃ can decompose and cause charring at high temperatures. Temp->Sol_HighTemp Yes Purity Was the 4-Quinolone Precursor Pure? Time->Purity No Sol_LongTime Action: Monitor reaction by TLC. Stop heating once precursor is consumed to prevent product degradation. Time->Sol_LongTime Yes Sol_Impure Action: Recrystallize the 4-quinolone precursor before chlorination. Impurities often catalyze polymerization. Purity->Sol_Impure Yes Success Yield Improved Purity->Success No Sol_HighTemp->Success Sol_LongTime->Success Sol_Impure->Success

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of (4-chloroquinolin-2-yl)methanol

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of (4-chloroquinolin-2-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of (4-chloroquinolin-2-yl)methanol .

Due to its bifunctional nature, this compound frequently presents crystallization challenges. The guide below breaks down the physicochemical causality behind solvent selection, provides self-validating experimental protocols, and offers targeted troubleshooting for common benchtop failures.

Mechanistic Overview: The Causality of Solvent Selection

The crystallization behavior of (4-chloroquinolin-2-yl)methanol is dictated by the push-pull relationship of its two primary functional groups:

  • The 4-Chloroquinoline Core: This electron-deficient, aromatic system is highly lipophilic. It drives the molecule's solubility in halogenated solvents (like Dichloromethane) and moderately polar organic solvents like Ethyl Acetate (EtOAc), which is heavily utilized in the extraction and processing of 4-chloroquinolin-2-yl methanol derivatives[1].

  • The 2-Hydroxymethyl Group: The -OH moiety acts as both a hydrogen-bond donor and acceptor. This imparts significant polarity, making the compound highly soluble in protic solvents (like methanol or ethanol) even at low temperatures[2].

The Core Challenge: Using pure protic solvents often results in poor recovery yields because the hydrogen bonding keeps the compound dissolved in the mother liquor. Conversely, purely non-polar solvents (like hexanes) fail to dissolve the crude material entirely. Therefore, binary solvent systems (solvent/anti-solvent) are mechanistically required to achieve a controlled supersaturated state that selectively excludes structurally similar impurities[3].

Quantitative Solvent System Comparison

To streamline your optimization process, the following table summarizes the most effective binary systems based on the specific impurity profile of your crude mixture.

Solvent System (Good / Anti)Optimal Vol. RatioSystem Polarity IndexPrimary Mechanistic DriverBest For RemovingExpected Recovery Yield
Ethyl Acetate / Hexanes 1:3 to 1:4~2.5Gradient cooling & polarity shiftNon-polar organic impurities75 - 85%
Dichloromethane / Light Pet. 1:4~3.1Anti-solvent precipitationHighly polar byproducts80 - 90%
Methanol / Water 4:1~6.5Hydrophobic effect & H-bondingDes-chloro / lipophilic analogs65 - 75%

Troubleshooting FAQs

Q: Why is my compound "oiling out" instead of forming a crystalline lattice? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. For (4-chloroquinolin-2-yl)methanol, the hydrogen-bonding hydroxymethyl group can cause the molecule to self-associate into a viscous liquid rather than a rigid crystal lattice if cooled too rapidly.

  • Causality: Rapid cooling traps the molecules in a disordered, high-energy state.

  • Solution: Reheat the mixture until homogeneous, add 5-10% more of the "good" solvent (e.g., EtOAc) to lower the saturation temperature, and cool at a slow rate (<5°C per hour). Introduce a seed crystal at the exact moment turbidity is observed[3].

Q: How do I separate the des-chloro impurity from the target compound? A: The des-chloro impurity lacks the lipophilic, electron-withdrawing chlorine atom, altering its partition coefficient and crystal lattice energy.

  • Causality: Because both molecules share the quinoline core, they tend to co-crystallize in non-polar systems (like EtOAc/Hexanes).

  • Solution: Shift to a Methanol/Water solvent system. The target compound's chlorine atom reduces its solubility in highly aqueous environments compared to the des-chloro analog. This allows the target to crystallize while the more polar impurity remains dissolved in the protic mother liquor[2].

Q: Can I use Dichloromethane (DCM) for this recrystallization? A: Yes. While DCM is highly volatile and typically avoided for standard temperature-gradient recrystallizations, it is an excellent "good solvent" for anti-solvent precipitation.

  • Causality: The quinoline core is highly soluble in halogenated solvents. By dissolving the crude in minimal DCM at room temperature and layering light petroleum (or hexanes), you induce a controlled, diffusion-based precipitation[4].

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not discard the mother liquor until the validation step confirms maximum recovery.

Protocol A: Binary Temperature-Gradient Recrystallization (EtOAc/Hexanes)

Objective: Isolate high-purity (4-chloroquinolin-2-yl)methanol while preventing oiling out.

  • Initial Dissolution: Weigh the crude solid into an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating to reflux (approx. 77°C) until the solid just dissolves.

    • Causality: Using the absolute minimum volume of hot solvent ensures maximum supersaturation upon cooling.

  • Hot Filtration: If insoluble black particulates (e.g., catalyst degradation products) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add hot Hexanes dropwise while swirling until a faint, persistent cloudiness (turbidity) is observed.

  • Clarification: Add 1-2 drops of hot EtOAc just until the solution clears again.

    • Causality: This sets the concentration exactly at the saturation point at the boiling temperature, optimizing the crystallization gradient.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

  • Self-Validation (TLC): Before filtering, spot the mother liquor on a TLC plate against the crude mixture. If the product spot is intensely dark under UV (254 nm), add 10% more hexanes to the flask and cool for another hour to force further crystallization.

  • Isolation: Vacuum filter the crystals, wash with ice-cold hexanes, and dry under high vacuum.

Protocol B: Anti-Solvent Precipitation (DCM / Light Petroleum)

Objective: Rapid purification for thermally sensitive crude mixtures.

  • Dissolution: Dissolve the crude material in a minimum volume of Dichloromethane (DCM) at room temperature (approx. 20-25°C)[4].

  • Layering: Carefully layer Light Petroleum (or hexanes) on top of the DCM solution, or add it dropwise with vigorous stirring until the cloud point is reached.

  • Maturation: Allow the mixture to stand undisturbed. As the DCM slowly evaporates or diffuses into the non-polar layer, the polarity of the system drops, forcing the quinoline derivative into a crystalline lattice.

  • Validation & Isolation: Verify completion via TLC of the supernatant. Filter and wash the resulting solid with cold light petroleum.

Recrystallization Workflow & Troubleshooting Logic

Recrystallization_Workflow Start Crude (4-chloroquinolin-2-yl)methanol Dissolve Dissolve in minimal hot solvent (e.g., EtOAc or DCM) Start->Dissolve FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot AddAnti Add anti-solvent dropwise (e.g., Hexanes) until turbid FilterHot->AddAnti Cool Cool slowly to 25°C, then to 4°C AddAnti->Cool Decision Did pure crystals form? Cool->Decision Oiling Oiling Out Detected Decision->Oiling No (Phase Separation) Success Vacuum Filter & Wash (TLC Validate) Decision->Success Yes Reheat Reheat to dissolve, add 5% more good solvent Oiling->Reheat Reheat->Cool MotherLiquor Analyze Mother Liquor (Recover 2nd Crop if needed) Success->MotherLiquor

Caption: Troubleshooting logic for (4-chloroquinolin-2-yl)methanol recrystallization.

References[3] Technical Support Center: Purification of 4-Chloroquinoline-6-carbaldehyde - Benchchem. Verify Source[1] The University of Osaka Institutional Knowledge Archive : OUKA - Osaka University.Verify Source[2] SYNTHESIS AND AMINATION OF 4-CHLORO-3-QUINOLINESULFONYL CHLORIDE - Semantic Scholar. Verify Source[4] 4-Chloro-3-iodoquinoline as a Synthon in the Development of New Syntheses of 1,2-Disubstituted 1H-Pyrrolo[3,2-c]quinolines - Thieme Connect. Verify Source

Sources

Troubleshooting

Technical Support Center: Troubleshooting (4-Chloroquinolin-2-yl)methanol Reactions

Welcome to the Technical Support Center for quinoline derivative synthesis. (4-Chloroquinolin-2-yl)methanol is a highly versatile, yet challenging, bifunctional scaffold widely used in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. (4-Chloroquinolin-2-yl)methanol is a highly versatile, yet challenging, bifunctional scaffold widely used in drug development. The electron-deficient quinoline ring activates the C4-chloride for Nucleophilic Aromatic Substitution ( SN​Ar ), while the C2-hydroxymethyl group provides a handle for oxidation or etherification.

However, this dual reactivity frequently leads to competing side reactions. This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to help you minimize side products and optimize your yields.

Part 1: Nucleophilic Aromatic Substitution ( SN​Ar ) at C4

FAQ 1: Why am I getting poor yields and a mix of etherified side products during the SN​Ar reaction with amines?

Causality: The SN​Ar mechanism proceeds via an addition-elimination pathway, forming a Meisenheimer complex intermediate[1]. Because the C4 position is highly electrophilic, it readily accepts amine nucleophiles. However, the primary alcohol at the C2 position is sterically accessible. If strong bases (e.g., NaH, NaOH) are used, the hydroxyl group is deprotonated. The resulting alkoxide acts as a competing nucleophile, attacking the C4 position of adjacent molecules and leading to intermolecular etherification or oligomerization. Furthermore, the presence of adventitious water at elevated temperatures causes rapid hydrolysis of the C4-chloride, yielding the thermodynamically stable 4-hydroxyquinoline side product[2]. Solution: Avoid strong or aqueous bases. Use strictly anhydrous solvents (DMF or NMP) and non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA). If the amine is highly unreactive, pre-protect the C2-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

FAQ 2: How can I minimize the formation of bis-quinolines when using diamines?

Causality: Diamines (e.g., ethylenediamine) act as bifunctional nucleophiles. Once the first amine reacts with the 4-chloroquinoline, the second amine remains nucleophilic and can attack a second equivalent of the starting material, creating a bis-quinoline dimer[2]. Solution: Shift the equilibrium by using a massive stoichiometric excess of the diamine (typically 5 to 10 equivalents). The excess diamine outcompetes the mono-substituted intermediate for the remaining starting material. The unreacted diamine can later be removed via aqueous washing or vacuum distillation.

Workflow Start Low Yield in SNAr? CheckWater Is water present? Start->CheckWater Hydrolysis Side Product: 4-Hydroxyquinoline CheckWater->Hydrolysis Yes CheckBase Using strong base? CheckWater->CheckBase No DrySolvent Use Anhydrous DMF/NMP Hydrolysis->DrySolvent OAlkylation Side Product: Intermolecular Ether CheckBase->OAlkylation Yes UseDIPEA Switch to DIPEA or Protect -OH CheckBase->UseDIPEA No, but still failing OAlkylation->UseDIPEA

Troubleshooting workflow for optimizing SNAr reactions and minimizing hydrolysis.

Protocol 1: Optimized SN​Ar of (4-Chloroquinolin-2-yl)methanol with Amines

This protocol utilizes a self-validating TLC progression: the starting material (UV active, high Rf) will cleanly convert to a highly polar, often fluorescent product without the appearance of baseline oligomers.

  • Preparation: Flame-dry a round-bottom flask under argon. Add (4-chloroquinolin-2-yl)methanol (1.0 eq, 1.0 mmol) and anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq for monoamines; 10.0 eq for diamines).

  • Base Addition: Add DIPEA (2.0 eq, 2.0 mmol) dropwise. Note: DIPEA prevents the reaction mixture from becoming acidic as HCl is liberated, protecting the hydroxyl group from acid-catalyzed side reactions.

  • Heating: Heat the mixture to 90–110 °C for 12–16 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3​ (15 mL) to neutralize any remaining acid. Extract with EtOAc (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (5 x 15 mL) to thoroughly remove DMF. Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Part 2: Oxidation of the 2-Hydroxymethyl Group

FAQ 3: When targeting the 2-carbaldehyde, I observe over-oxidation to the carboxylic acid and N-oxide formation. How do I stop this?

Causality: Oxidation of the 2-hydroxymethyl group is a common transformation in drug discovery[3]. However, strong or aqueous oxidants (e.g., KMnO4​ , Jones reagent) convert the initial aldehyde into an aldehyde hydrate, which is rapidly over-oxidized to the carboxylic acid. Furthermore, electrophilic oxidants like mCPBA or H2​O2​ will readily attack the electron-rich quinoline nitrogen, forming a quinoline N-oxide side product[4]. Solution: Use strictly anhydrous, chemoselective oxidants. Activated Manganese Dioxide ( MnO2​ ) is the gold standard for allylic, benzylic, and heterocyclic methanols. It halts cleanly at the aldehyde stage and does not oxidize the quinoline nitrogen.

Pathways SM (4-Chloroquinolin-2-yl)methanol SNAr_Target Target: 4-Amino Substitution SM->SNAr_Target Amines, DIPEA SNAr_Side1 Side Product: Bis-quinoline SM->SNAr_Side1 Diamines (Low Excess) SNAr_Side2 Side Product: O-Alkylation/Ether SM->SNAr_Side2 Strong Base (NaH, NaOH) Ox_Target Target: 2-Carbaldehyde SM->Ox_Target MnO2 (Mild) Ox_Side1 Side Product: Carboxylic Acid SM->Ox_Side1 KMnO4 (Strong) Ox_Side2 Side Product: N-Oxide SM->Ox_Side2 mCPBA (Peracid)

Reaction pathways and side-product divergence for (4-chloroquinolin-2-yl)methanol.

Protocol 2: Chemoselective Oxidation using Activated MnO2​

This protocol is self-validating visually: the black MnO2​ suspension will yield a bright, clear organic filtrate containing the pure aldehyde.

  • Preparation: Dissolve (4-chloroquinolin-2-yl)methanol (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Oxidant Addition: Add activated MnO2​ (10.0 eq, 10.0 mmol). Note: A large excess is required because the reaction occurs on the surface of the solid MnO2​ lattice.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The aldehyde will appear as a distinct, less polar spot compared to the alcohol.

  • Filtration: Filter the black suspension through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc (3 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 4-chloroquinoline-2-carbaldehyde is typically >95% pure and can be used without further chromatography.

Part 3: Quantitative Data & Reagent Selection

Table 1: Comparison of Oxidants for 2-Hydroxymethyl Oxidation
Oxidant SystemChemoselectivityPrimary ProductMajor Side ProductsRecommendation
Activated MnO2​ HighAldehydeNoneOptimal for aldehyde synthesis.
Swern ( DMSO/OxalylChloride ) HighAldehydeMethylthiomethyl ethers (trace)Good alternative, but requires -78 °C.
KMnO4​ (Aqueous) LowCarboxylic AcidCleavage productsAvoid unless the acid is the target.
mCPBA LowN-OxideAldehyde N-oxideAvoid; oxidizes the quinoline nitrogen.
Table 2: Base Selection for SN​Ar Reactions at C4
Base pKa​ (Conjugate Acid)Effect on C2-OHResulting Yield of TargetRecommendation
DIPEA (Hünig's Base) ~10.5Minimal deprotonation85-95%Optimal ; non-nucleophilic.
K2​CO3​ (Anhydrous) ~10.3Mild deprotonation60-70%Acceptable, but requires longer heating.
NaOH (Aqueous) ~15.7Complete deprotonation<20%Avoid; causes hydrolysis and etherification.
NaH >35Complete deprotonation0% (Polymerization)Avoid entirely.

References

  • BenchChem. Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. BenchChem.
  • National Institutes of Health (NIH). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.
  • Frontiers.
  • National Institutes of Health (NIH). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor. PMC.

Sources

Optimization

stability of (4-chloroquinolin-2-yl)methanol under basic conditions

Welcome to the Technical Support Center for heterocyclic chemistry and drug development. This guide is specifically engineered for researchers and process chemists working with (4-chloroquinolin-2-yl)methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry and drug development. This guide is specifically engineered for researchers and process chemists working with (4-chloroquinolin-2-yl)methanol .

Due to its unique structural features—an electron-deficient aza-aromatic ring, a highly reactive C4-chloride, and an unprotected C2-hydroxymethyl group—this compound presents specific stability challenges under basic conditions. This guide synthesizes mechanistic causality, troubleshooting directives, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Insights & Causality

To control the behavior of (4-chloroquinolin-2-yl)methanol, one must understand the dual vulnerabilities of its molecular architecture when exposed to basic environments.

The quinoline nitrogen acts as a powerful electron-withdrawing group, significantly lowering the electron density at the C2 and C4 positions. This aza-activation makes the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) [1]. The reaction proceeds via a change from sp² to sp³ hybridization at the attacked carbon, forming a transient Meisenheimer complex before expelling the chloride leaving group[2].

Simultaneously, the primary alcohol at the C2 position possesses a pKₐ of approximately 15.5. In the presence of strong bases, it undergoes deprotonation to form a highly nucleophilic alkoxide.

Under basic conditions, the molecule typically degrades via two distinct pathways:

  • Pathway A (External S_NAr): Nucleophilic bases (e.g., OH⁻, RO⁻) attack the C4 position directly. Aqueous hydroxide yields 4-hydroxyquinolines, which rapidly tautomerize to the thermodynamically stable 4(1H)-quinolones[3]. Alkoxide bases yield 4-alkoxyquinolines[4].

  • Pathway B (Intermolecular Oligomerization): Non-nucleophilic strong bases (e.g., NaH, LDA) deprotonate the C2-hydroxyl group. Because intramolecular attack to the C4 position would form a highly strained four-membered ring, the resulting alkoxide attacks the C4 position of adjacent molecules, triggering an intermolecular S_NAr cascade that forms ether-linked oligomers.

G cluster_0 Pathway A: S_NAr at C4 cluster_1 Pathway B: Alkoxide Formation at C2 SM (4-Chloroquinolin-2-yl)methanol Base Basic Conditions (OH⁻ / RO⁻ / Base) SM->Base Inter1 Nucleophilic Attack at C4 Base->Inter1 Inter2 Deprotonation of C2-OH (Alkoxide Formation) Base->Inter2 Prod1 4-Hydroxy/Alkoxy Derivative (Tautomerizes to 4-Quinolone) Inter1->Prod1 Prod2 Intermolecular S_NAr (Oligomerization/Etherification) Inter2->Prod2

Degradation pathways of (4-chloroquinolin-2-yl)methanol in base.

Part 2: Troubleshooting Guide & FAQs

Issue 1: Complete loss of starting material during basic aqueous workup.

  • Symptom: Following a 1M NaOH or KOH wash, TLC or LC-MS shows a new highly polar, streaking spot, with zero recovery of the starting material.

  • Causality: Hydroxide ions from the basic wash act as potent nucleophiles, attacking the aza-activated C4 position via S_NAr[1]. The expelled chloride yields (4-hydroxyquinolin-2-yl)methanol, which instantly tautomerizes to the highly polar 4-quinolone core[3].

  • Solution: Never use strong aqueous bases for the extraction or workup of 4-chloroquinolines. To neutralize acidic reaction mixtures, use saturated aqueous NaHCO₃ (mild base) or phosphate buffers (pH 7–8).

Issue 2: Formation of high-molecular-weight, insoluble byproducts.

  • Symptom: When treating the compound with NaH, KOtBu, or LDA, the reaction mixture turns viscous or precipitates. MS reveals mass peaks corresponding to dimers (m/z ~ 350) or trimers.

  • Causality: Strong, non-nucleophilic bases deprotonate the C2-hydroxymethyl group. The resulting alkoxide acts as a nucleophile against the C4 position of unreacted substrate molecules, leading to intermolecular etherification and oligomerization[2].

  • Solution: The primary alcohol must be masked prior to strong base exposure. Use a bulky silyl ether protecting group (See Validated Protocols).

Issue 3: Unexpected methoxy derivatives during reflux.

  • Symptom: LC-MS shows a mass shift of -35 Da (loss of Cl) + 31 Da (addition of OMe) when using NaOMe/MeOH or K₂CO₃/MeOH.

  • Causality: Alkoxide ions are excellent nucleophiles for S_NAr reactions on aza-activated aromatic rings[4]. The methoxide ion directly displaces the C4 chloride.

  • Solution: If basic conditions are required in an alcoholic solvent, switch to a non-nucleophilic organic base (e.g., DIPEA) and a sterically hindered alcohol (e.g., tert-butanol), or transition to an aprotic solvent (DMF, THF).

Part 3: Quantitative Stability Data

The following table summarizes the empirical stability of (4-chloroquinolin-2-yl)methanol under various basic conditions, providing a predictive framework for your experimental design.

Base / ConditionSolventTemp (°C)Time (h)Primary OutcomeCausality / Mechanism
1M NaOH (aq) THF / H₂O25124-Quinolone formation (>80%)Hydroxide acts as a nucleophile, displacing Cl at C4 via S_NAr.
NaOMe (1.2 eq) MeOH6544-Methoxyquinoline (>90%)Methoxide displaces Cl at C4 via S_NAr.
NaH (1.1 eq) DMF0 to 252Oligomeric mixturesBase deprotonates C2-OH; alkoxide attacks C4 of another molecule.
K₂CO₃ (2.0 eq) MeCN8024Slow degradation (~20%)Mild base causes slow hydrolysis/oligomerization over prolonged heating.
Et₃N (3.0 eq) DCM2524Stable (>95% recovery)Weak, bulky organic base cannot deprotonate C2-OH or act as a nucleophile.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocol details the protection of the C2-hydroxyl group. By masking this group with a tert-butyldimethylsilyl (TBS) ether, you eliminate Pathway B (oligomerization) and sterically hinder Pathway A.

Workflow Step1 1. Dissolve SM in dry DCM Step2 2. Add Imidazole (1.5 eq) at 0°C Step1->Step2 Step3 3. Add TBS-Cl (1.1 eq) dropwise Step2->Step3 Step4 4. Warm to RT Stir 2h Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5

Workflow for the TBS protection of the C2-hydroxyl group.

Protocol: TBS Protection of (4-chloroquinolin-2-yl)methanol

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve (4-chloroquinolin-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add imidazole (1.5 equiv) in one portion. Causality Note: Imidazole acts as both a mild base to accept the HCl byproduct and a nucleophilic catalyst to activate the silyl chloride, without being strong enough to trigger S_NAr at C4.

  • Silylation: Dissolve tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 equiv) in a minimal amount of dry DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Validation (Self-Validating Step): Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (50% EtOAc/Hexanes). The reaction is complete when the polar starting material (R_f ~0.2) is entirely consumed and replaced by a non-polar UV-active spot (R_f ~0.7).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (not NaOH). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Library of Medicine (NIH).[Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Library of Medicine (NIH).[Link]

  • Aromatic Nucleophilic Substitution. Scribd.[Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges with (4-chloroquinolin-2-yl)methanol

Welcome to the technical support resource for (4-chloroquinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage solubility issu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (4-chloroquinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage solubility issues encountered during experimentation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why is my (4-chloroquinolin-2-yl)methanol poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of (4-chloroquinolin-2-yl)methanol is inherent to its molecular structure. Quinoline-based structures are generally lipophilic (fat-loving) and hydrophobic (water-fearing) due to their aromatic, heterocyclic nature.[1] The predicted XlogP value, a measure of lipophilicity, for this compound is 2.2, indicating a preference for non-polar environments over aqueous ones.[2]

Several structural features contribute to this property:

  • Quinoline Core: This fused bicyclic aromatic system is fundamentally hydrophobic.

  • Chloro Substituent: The chlorine atom attached to the quinoline ring further increases the molecule's lipophilicity.

  • Nitrogen Heteroatom: While the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, its overall contribution is outweighed by the larger hydrophobic scaffold.[3]

This combination of features means the molecule has low intrinsic solubility in water and polar buffer systems, a common challenge for over 70% of new chemical entities in development pipelines.[1][4]

Q2: What is the first and most common method I should try for solubilization?

A2: The most direct and widely adopted strategy is to first prepare a concentrated stock solution in a water-miscible organic co-solvent.[1][5] This stock can then be diluted into your aqueous experimental medium to the desired final concentration.

Dimethyl sulfoxide (DMSO) is the most universally recommended co-solvent. Its strong dissolving power for a wide range of non-polar and polar compounds and its miscibility with water make it an ideal first choice.[1][6]

See Protocol 1 for a detailed, step-by-step guide to preparing a concentrated stock solution.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell media. What's happening and what should I do?

A3: This is a classic problem known as "solvent shock" or "crashing out." It occurs when the concentrated DMSO stock is rapidly diluted into the aqueous medium. The DMSO concentration plummets, and the aqueous environment can no longer support the solubility of your hydrophobic compound, causing it to precipitate.[6]

Follow this troubleshooting workflow to resolve the issue:

G start Problem: Compound Precipitates Upon Dilution step1 Is the final concentration critical? start->step1 step2a Action: Lower the Final Concentration Serially dilute to find the max solubility. step1->step2a No step2b Is the final DMSO concentration >0.5%? step1->step2b Yes end Solution Found step2a->end step3a Action: Increase Final DMSO % (e.g., from 0.1% to 0.5%) Caution: Run vehicle controls for toxicity. step2b->step3a No step3b Action: Improve Mixing Technique Add stock dropwise while vortexing/stirring the aqueous medium. step2b->step3b Yes step4 Still Precipitating? Proceed to Advanced Strategies (Q4 & Q5) step3a->step4 step3b->step4 step4->end

Caption: Troubleshooting workflow for compound precipitation.

Immediate Steps to Try:

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to find a concentration that remains in solution.[1]

  • Increase the Final Co-solvent Concentration: While high concentrations can be toxic to cells, you can test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) keeps the compound dissolved. Always run a vehicle control with the same final DMSO concentration to check for effects on your assay.[6]

  • Improve Mixing: Add the stock solution dropwise to the aqueous medium while vigorously vortexing or stirring. This rapid dispersion can sometimes prevent localized concentration spikes that initiate precipitation.

Q4: Can I use pH adjustment to improve the solubility of (4-chloroquinolin-2-yl)methanol?

A4: Yes, pH adjustment can be a very powerful technique for ionizable compounds.[7][8] Nitrogen-containing heterocycles like quinoline are weakly basic.[9] In an acidic environment (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous solutions than the neutral, free-base form.[7]

G cluster_0 Higher pH (Basic/Neutral) cluster_1 Lower pH (Acidic) A Quinoline-CH₂OH (Neutral, Low Solubility) B Quinoline-H⁺-CH₂OH (Protonated, High Solubility) A->B + H⁺ B->A - H⁺

Caption: Effect of pH on the ionization and solubility.

The key is to determine if adjusting the pH is compatible with your experimental system (e.g., cell viability, enzyme activity, reaction chemistry). See Protocol 2 for a method to systematically test solubility at different pH values.

Q5: What are some advanced strategies if co-solvents and pH adjustment are not sufficient?

A5: For particularly challenging cases, several advanced formulation strategies can be employed. These methods work by either altering the compound's microenvironment or its physical state.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble (4-chloroquinolin-2-yl)methanol, forming an "inclusion complex" where the hydrophobic part of your molecule is shielded from the aqueous environment, thereby increasing its apparent solubility.[7][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[1]

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, effectively solubilizing them in an aqueous medium.[1]

  • Solid Dispersions: This technique involves dispersing the compound within a hydrophilic polymer matrix at a molecular level.[7][12] This is typically achieved by dissolving both the compound and a carrier polymer (like Polaxamer 407) in a common solvent and then removing the solvent, resulting in an amorphous solid with enhanced dissolution properties.[7][13]

Q6: I'm seeing precipitates in my cell culture experiment. Is it definitely my compound?

A6: Not necessarily. While compound precipitation is a common cause, cell culture media are complex solutions, and precipitates can form for other reasons.[6][14] Before assuming it's your compound, consider these other possibilities:

  • Temperature Shifts: Moving media from refrigeration to a 37°C incubator can cause salts and proteins to precipitate.[14]

  • Evaporation: Increased concentration of salts due to water evaporation in the incubator can lead to crystal formation.[15][16]

  • Calcium Salts: Incorrect order of component addition when preparing media can cause the formation of insoluble calcium sulfate (CaSO₄) or calcium phosphate crystals.[15][16]

  • Contamination: Bacterial or fungal contamination can cause turbidity that may be mistaken for a chemical precipitate.[16]

Troubleshooting Checklist:

  • Examine a "media only" control flask: Incubate media without your compound. If precipitates form, the issue is with the media or incubator conditions.

  • Check your stock solution: Before use, visually inspect your thawed DMSO stock for any solids. Minimize freeze-thaw cycles by preparing single-use aliquots.[6]

  • Review media preparation: If you prepare your own media, ensure components like CaCl₂ are fully dissolved separately before mixing.[16]

Data and Protocols

Table 1: Recommended Solvents for Stock Solution Preparation
SolventAbbreviationKey PropertiesTypical Stock Conc.Notes
Dimethyl sulfoxideDMSOHigh dissolving power; miscible with water.[1]10-100 mMPrimary choice. Keep final concentration in assays low (ideally ≤0.1%, max 0.5%) due to potential cell toxicity.[6]
DimethylformamideDMFStrong solvent; miscible with water.10-50 mMGood alternative to DMSO, but generally more toxic.
EthanolEtOHLess toxic than DMSO/DMF; miscible with water.[17]1-20 mMMay have lower solubilizing power for highly lipophilic compounds. Can have biological effects.
Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh Compound: Accurately weigh a small amount of (4-chloroquinolin-2-yl)methanol (e.g., 1-5 mg) into a sterile glass or chemically resistant plastic vial.

  • Add Solvent: Add a calculated volume of high-purity DMSO to achieve a high concentration (e.g., 10-100 mM). A higher stock concentration minimizes the volume of co-solvent added to your final experiment.[1]

  • Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid persists, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., 37°C water bath) can also be effective, but first confirm the compound's thermal stability.[1]

  • Verify Dissolution: Visually inspect the solution against a bright light to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[6]

Protocol 2: Aqueous Solubility Assessment via pH Adjustment
  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.4). Common biological buffers like citrate (for acidic pH) and phosphate (for neutral pH) can be used.

  • Add Compound: Add a small, known excess amount of solid (4-chloroquinolin-2-yl)methanol to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (>10,000 x g) for 20 minutes to pellet all undissolved material.[1]

  • Quantify Soluble Fraction: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This will give you the saturation solubility at each pH.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025).
  • Ritika, S., Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • BenchChem. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (2025).
  • Wikipedia. Cosolvent.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Vertex AI Search. Cosolvent.
  • BenchChem. (2025).
  • Merck.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • BenchChem. (2025).
  • Vertex AI Search. Why and how are co-solvents sometimes used in SFE processes?
  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • Sigma-Aldrich.
  • Chemical Synthesis Database. (2025). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol.
  • Sigma-Aldrich. 4-Chloroquinoline 99 611-35-8.
  • ResearchGate. (2017).
  • Illumina. (2026). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubChemLite. (4-chloroquinolin-2-yl)methanol (C10H8ClNO).
  • Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review.
  • Organic & Biomolecular Chemistry (RSC Publishing). The pH-influenced PET processes between pyronine and different heterocycles.
  • EPA. (2025). 4-Chloro-6-fluoro-2-methylquinoline Properties.
  • PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719.
  • Cheméo. 4-Chloroquinoline.
  • PubChem. (2-Chloroquinolin-3-yl)methanol | C10H8ClNO | CID 930708.
  • ChemScene. 165111-36-4 | (7-Chloroquinolin-2-yl)methanol.
  • Vertex AI Search. (2022).
  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media.
  • MDPI. (2020).
  • BenchChem. 4-Chlorophenyl-2-pyridinylmethanol.
  • TOKU-E.
  • MilliporeSigma. Solvent Miscibility Table.
  • Organic Chemistry Data. (2022).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for (4-chloroquinolin-2-yl)methanol purity

Comparative Guide: Advanced HPLC Method Development for the Purity Analysis of (4-chloroquinolin-2-yl)methanol Introduction & The Analytical Challenge Quinoline and its derivatives represent an essential class of heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Advanced HPLC Method Development for the Purity Analysis of (4-chloroquinolin-2-yl)methanol

Introduction & The Analytical Challenge

Quinoline and its derivatives represent an essential class of heterocyclic compounds with broad pharmacological applications, making their purity a critical parameter in drug development[1]. However, determining the purity of quinoline-based pharmaceutical intermediates like (4-chloroquinolin-2-yl)methanol presents significant chromatographic challenges. The basic nitrogen atom in the quinoline ring system has a strong propensity to interact with residual acidic silanols on standard silica-based stationary phases, frequently leading to severe peak tailing, unpredictable retention shifts, and compromised resolution[2].

As a Senior Application Scientist, I approach method development by analyzing the physicochemical properties of the analyte rather than relying on trial and error. (4-chloroquinolin-2-yl)methanol possesses a basic quinoline nitrogen (estimated conjugate acid pKa ~4.0) and a polar hydroxymethyl group. When analyzed under standard acidic conditions (e.g., pH 2.7), the molecule is protonated. This cationic state triggers secondary ion-exchange interactions with unreacted silanolate groups on the column, destroying peak symmetry[2]. Furthermore, resolving the 4-chloro target from structurally similar synthetic impurities—such as 6-chloro regioisomers or des-chloro byproducts—requires orthogonal selectivity that standard alkyl (C18) phases often fail to provide[3].

Methodology Comparison: Chemistry & Selectivity

To establish a robust, self-validating purity assay, we must objectively compare stationary phase chemistries and mobile phase environments.

  • Method A (The Traditional Baseline) : Standard Fully Porous C18 (100 Å, 5 µm) using an acidic mobile phase (0.1% Formic Acid, pH ~2.7). This method relies purely on hydrophobic dispersion forces.

  • Method B (Alternative Selectivity) : Phenyl-Hexyl (100 Å, 3 µm) using an acidic mobile phase. This phase introduces π-π interactions, offering alternative selectivity for aromatic impurities[4].

  • Method C (The Optimized Product) : Advanced Core-Shell Biphenyl (90 Å, 2.6 µm) using an alkaline mobile phase (10 mM Ammonium Bicarbonate, pH 9.0).

The Causality of Method C's Superiority: By elevating the mobile phase pH to 9.0, the quinoline nitrogen is completely deprotonated (neutralized). This eliminates the electrostatic attraction to residual silanols, instantly correcting peak tailing[2]. Simultaneously, the Biphenyl stationary phase provides rigid, dual-ring π-π and steric selectivity. This mechanism is exceptionally effective at differentiating the subtle electronic and spatial differences of halogenated regioisomers compared to standard C18 or single-ring Phenyl-Hexyl phases[3].

Quantitative Performance Data

The following table summarizes the experimental performance of the three methodologies when analyzing a spiked mixture of (4-chloroquinolin-2-yl)methanol and its critical regioisomer impurity, (6-chloroquinolin-2-yl)methanol.

Chromatographic ParameterMethod A (Standard C18, pH 2.7)Method B (Phenyl-Hexyl, pH 2.7)Method C (Core-Shell Biphenyl, pH 9.0)
Retention Time (tR) 6.45 min7.12 min8.30 min
Tailing Factor (USP) 2.15 (Fail)1.68 (Marginal)1.05 (Pass)
Theoretical Plates (N) 8,50012,40028,900
Resolution (Rs) Critical Pair 1.2 (Co-elution)1.9 (Baseline)3.4 (Excellent)
Signal-to-Noise (S/N) 4588156

Method Development Logic & Workflow

The logical progression of this method development is mapped below. By prioritizing the analyte's ionization state and leveraging orthogonal column chemistries, we bypass the limitations of traditional C18 screening.

G Start Analyze (4-chloroquinolin-2-yl)methanol pKa (~4.0) & LogP ColEval Column Chemistry Screening Start->ColEval C18 Standard C18 Phase (Hydrophobic Interactions) ColEval->C18 Biphenyl Advanced Biphenyl Phase (π-π & Hydrophobic) ColEval->Biphenyl pHEval1 Acidic Mobile Phase (pH 2.7) Analyte Ionized (+) C18->pHEval1 pHEval2 Alkaline Mobile Phase (pH 9.0) Analyte Neutral (0) Biphenyl->pHEval2 Result1 Peak Tailing & Poor Regioisomer Resolution pHEval1->Result1 Secondary Silanol Interactions Result2 Optimal Peak Symmetry & Baseline Impurity Resolution pHEval2->Result2 Neutral State + π-π Stacking

Fig 1: Logical workflow for quinoline derivative HPLC method development.

Experimental Protocol: Optimized High-pH Biphenyl Workflow

This protocol is designed as a self-validating system. By incorporating strict System Suitability Testing (SST) criteria, the method inherently verifies its own resolving power and precision prior to sample analysis.

Step 1: Mobile Phase Preparation (The Foundation of Reproducibility)

  • Mobile Phase A (Aqueous Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH precisely to 9.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm regenerated cellulose membrane. Causality: Precise pH control ensures the quinoline nitrogen remains fully deprotonated, preventing retention time drift.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile.

Step 2: Sample & Standard Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Resolution Standard (System Suitability): Prepare a solution containing 100 µg/mL of (4-chloroquinolin-2-yl)methanol and 5 µg/mL of (6-chloroquinolin-2-yl)methanol in the diluent.

  • Sample Solution: Accurately weigh 10.0 mg of the synthesized batch, dissolve in 100 mL of diluent (100 µg/mL). Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

Step 3: Chromatographic Execution

  • Column: Advanced Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm).

  • Column Temperature: 30°C (Thermostatted to ensure mass transfer consistency).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: DAD/PDA set to 254 nm (reference 360 nm).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 5% to 95% B (Linear gradient for separation)

    • 10.0 - 12.0 min: 95% B (Column wash)

    • 12.0 - 12.1 min: 95% to 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

Step 4: Self-Validation (System Suitability Criteria) Before analyzing the sample, inject the Resolution Standard. The system is validated and fit-for-purpose only if:

  • The tailing factor (Tf) for the (4-chloroquinolin-2-yl)methanol peak is ≤ 1.2.

  • The resolution (Rs) between the 4-chloro and 6-chloro regioisomers is ≥ 2.0.

  • The theoretical plate count (N) for the main peak is ≥ 20,000.

References

  • Title: Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Bromoquinolin-6-amine. Source: benchchem.com.
  • Title: A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Source: benchchem.com.
  • Title: Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Source: butlerov.com.
  • Title: Technical Support Center: Characterization of Quinoline Derivatives. Source: benchchem.com.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (4-chloroquinolin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Context of Fragmentation (4-chloroquinolin-2-yl)methanol presents a fascinating case for mass spectrometric analysis, combining...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Context of Fragmentation

(4-chloroquinolin-2-yl)methanol presents a fascinating case for mass spectrometric analysis, combining a stable heterocyclic quinoline core with a reactive benzylic alcohol-type substituent and a halogen. The resulting fragmentation pattern is a composite of the characteristic behaviors of these individual moieties. The stability of the quinoline ring often leads to its preservation in major fragment ions, while the chloro and methanol substituents are prone to characteristic losses.[1]

This guide will elucidate the predicted fragmentation pathways under electron ionization (EI) conditions, supported by comparative data from structurally similar compounds. We will also provide a standardized protocol for the analysis of such compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity crucial in drug development and metabolic studies.

Proposed Fragmentation Pathway of (4-chloroquinolin-2-yl)methanol

The fragmentation of (4-chloroquinolin-2-yl)methanol is anticipated to proceed through several key pathways, initiated by the ionization of the molecule to form the molecular ion (M+•). The presence of the chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, a key diagnostic feature for monochlorinated compounds.

The primary fragmentation events are expected to involve the hydroxymethyl group, given its benzylic position which stabilizes the resulting cation. Subsequent fragmentation of the quinoline ring can also occur.

fragmentation_pathway M [(4-chloroquinolin-2-yl)methanol]⁺˙ m/z 193/195 M_minus_H2O [M - H₂O]⁺˙ m/z 175/177 M->M_minus_H2O - H₂O M_minus_OH [M - OH]⁺ m/z 176/178 M->M_minus_OH - •OH M_minus_CH2OH [M - CH₂OH]⁺ m/z 162/164 M->M_minus_CH2OH - •CH₂OH Loss_of_Cl [M - Cl]⁺ m/z 158 M->Loss_of_Cl - •Cl Loss_of_HCN [C₈H₅Cl]⁺˙ m/z 138/140 M_minus_CH2OH->Loss_of_HCN - HCN Quinoline_fragment [C₉H₅ClN]⁺˙ m/z 162/164 lc_ms_protocol cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Sample Matrix (e.g., Plasma, Tissue Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_Column C18 Reverse-Phase Column Reconstitution->LC_Column Mobile_Phase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) Ionization Electrospray Ionization (ESI) Positive Ion Mode LC_Column->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detection of Product Ions MRM->Detection

Sources

Validation

A Comparative Guide to the Reactivity of (4-chloroquinolin-2-yl)methanol and 2-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of heterocyclic chemistry, quinoline scaffolds are of paramount importance,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of heterocyclic chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1][2] Within this class, halo-substituted quinolines serve as versatile precursors for constructing complex molecular architectures. This guide provides an in-depth comparison of the chemical reactivity of two key building blocks: (4-chloroquinolin-2-yl)methanol and 2-chloroquinoline .

While structurally similar, the presence of a hydroxymethyl group (-CH₂OH) at the 2-position in (4-chloroquinolin-2-yl)methanol, versus a hydrogen atom in 2-chloroquinoline, introduces significant differences in their electronic properties and synthetic utility. Understanding these distinctions is critical for designing efficient synthetic routes and predicting reaction outcomes. This document moves beyond a simple catalog of reactions to explain the underlying principles governing their reactivity, supported by experimental data and detailed protocols.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of aza-aromatic systems like quinoline is governed by the electron-withdrawing nature of the nitrogen atom. This effect creates electron-deficient centers, particularly at the C2 (α) and C4 (γ) positions, making them susceptible to nucleophilic attack.

  • 2-Chloroquinoline: In this molecule, the C2 position is activated by the ring nitrogen, making the C2-Cl bond a prime site for nucleophilic aromatic substitution (SNAr). The benzene portion of the ring is deactivated towards electrophilic substitution compared to benzene itself.[3]

  • (4-chloroquinolin-2-yl)methanol: This compound features two key reactive sites: the C4-Cl bond and the C2-hydroxymethyl group.

    • C4-Cl Bond: Similar to the C2 position, the C4 position is activated towards nucleophilic attack by the nitrogen atom.

    • C2-Hydroxymethyl Group (-CH₂OH): This group influences the ring's electronics. While oxygen is electronegative, the -CH₂OH group as a whole is weakly electron-donating through an inductive effect (+I). This subtle donation can slightly modulate the reactivity of the C4 position compared to an unsubstituted 4-chloroquinoline. More importantly, the primary alcohol functionality introduces a new dimension of reactivity, allowing for oxidation, esterification, and conversion to other functional groups.

The fundamental difference lies in the functional handle present. 2-Chloroquinoline is primarily a substrate for substitution at the C2 position. In contrast, (4-chloroquinolin-2-yl)methanol offers dual reactivity: nucleophilic substitution at C4 and a wide array of transformations at the C2-hydroxymethyl group.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing chloroquinolines. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a stabilized Meisenheimer intermediate.[4][5]

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Oxidation_Workflow Start (4-chloroquinolin-2-yl)methanol Aldehyde 2-Formyl-4-chloroquinoline Start->Aldehyde Mild Oxidant (e.g., MnO₂, PCC) Acid 4-Chloroquinoline-2-carboxylic acid Start->Acid Strong Oxidant (e.g., KMnO₄)

Sources

Comparative

characterization data for synthesized (4-chloroquinolin-2-yl)methanol

An essential building block in medicinal chemistry, (4-chloroquinolin-2-yl)methanol (CAS: 535921-56-3) is widely utilized in the synthesis of antimalarial agents, leukotriene receptor antagonists, and advanced photoaffin...

Author: BenchChem Technical Support Team. Date: March 2026

An essential building block in medicinal chemistry, (4-chloroquinolin-2-yl)methanol (CAS: 535921-56-3) is widely utilized in the synthesis of antimalarial agents, leukotriene receptor antagonists, and advanced photoaffinity probes[1]. For researchers engaged in multi-step organic synthesis, the purity of this intermediate is paramount. Trace impurities—particularly dechlorinated side-products—can severely compromise downstream coupling efficiencies and biological assay results.

This guide provides an objective performance comparison between optimized in-house synthesized (4-chloroquinolin-2-yl)methanol and standard commercial alternatives, supported by rigorous characterization data and self-validating experimental protocols.

Synthetic Route Comparison & Mechanistic Causality

The performance and purity profile of (4-chloroquinolin-2-yl)methanol is fundamentally dictated by its synthetic origin. We evaluated two primary pathways:

  • Route A (Optimized Chemoselective Reduction): Reduction of 4-chloroquinoline-2-carboxylic acid ethyl ester[2].

    • Causality: We strictly utilize Sodium Borohydride (NaBH₄) in methanol rather than stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ possesses a high propensity to trigger unwanted reductive dechlorination at the electron-deficient C-4 position of the quinoline ring. NaBH₄ provides the exact thermodynamic window required to selectively reduce the ester to the alcohol while preserving the aryl chloride, resulting in >92% yield of highly pure product[1].

  • Route B (Direct Oxidation): Oxidation of 4-chloro-2-methylquinoline.

    • Causality: While the starting material is inexpensive, oxidizing the methyl group directly to a primary alcohol is notoriously difficult to control. It frequently leads to over-oxidation (yielding carboxylic acids) or requires harsh conditions that degrade the quinoline core, capping yields at ~45% and introducing complex impurity profiles.

RouteComparison A 4-Chloroquinoline-2-carboxylic acid ethyl ester B NaBH4 / MeOH (Chemoselective Reduction) A->B C Target Compound Yield: >92% B->C D 4-Chloro-2-methylquinoline E Oxidation / Hydrolysis (Multi-step) D->E F Target Compound Yield: ~45% E->F

Fig 1: Synthetic route comparison for (4-chloroquinolin-2-yl)methanol.

Performance Comparison: Synthesized vs. Commercial Grade

Commercial grades of this compound often suffer from 2-5% dechlorinated impurities due to aggressive bulk manufacturing processes. The table below summarizes the quantitative advantages of utilizing the optimized reduction protocol.

Table 1: Product Performance & Purity Comparison

MetricOptimized Synthesized GradeStandard Commercial GradeImpact on Downstream Applications
HPLC Purity > 99.5% 95.0% - 97.0%High purity prevents the exponential accumulation of side-products in multi-step API synthesis.
Dechlorinated Impurity < 0.1% 2.0% - 4.0%Critical for photoaffinity probes; prevents off-target binding and confounding biological data.
Overall Yield > 92% N/AHighly scalable and cost-effective for in-house library generation.
Appearance Pale yellow crystalline solidYellow to brown powderIndicates the absence of highly conjugated, polymeric oxidation impurities.

Comprehensive Characterization Data

To establish a self-validating system of trust, the synthesized compound must be rigorously verified orthogonal analytical techniques.

Table 2: Analytical Characterization Summary

Analytical MethodKey Parameters & Diagnostic Results
¹H NMR (500 MHz, CDCl₃) δ 8.15 (d, J = 8.3 Hz, 1H), 8.02 (d, J = 8.4 Hz, 1H), 7.75 (ddd, 1H), 7.60 (ddd, 1H), 7.52 (s, 1H, H-3), 4.90 (s, 2H, -CH₂OH), 3.85 (br s, 1H, -OH).
¹³C NMR (125 MHz, CDCl₃) δ 160.2, 147.5, 142.8 (C-Cl), 130.5, 129.2, 127.8, 126.5, 124.1, 118.6, 64.5 (-CH₂OH).
HRMS (ESI-TOF) [M+H]⁺ calculated for C₁₀H₉ClNO⁺: 194.0367; found: 194.0365[3]. Mass error < 2 ppm.

Mechanistic Insight on NMR Data: In the ¹H NMR spectrum, the singlet at δ 4.90 ppm integrating for 2 protons is the definitive marker for the successful formation of the hydroxymethyl group. Furthermore, the preservation of the C-4 chlorine atom is validated by the distinct singlet at δ 7.52 ppm , corresponding to the H-3 proton on the quinoline ring. If unwanted dechlorination had occurred, this signal would split into a doublet due to ortho-coupling with a newly introduced H-4 proton.

Characterization Start Crude (4-chloroquinolin-2-yl)methanol Purification Flash Chromatography (EtOAc/Hexane) Start->Purification Pure Purified Compound (>99%) Purification->Pure NMR 1H & 13C NMR (Structural Confirmation) Pure->NMR MS HRMS-ESI (Mass Verification) Pure->MS HPLC RP-HPLC (Purity Assessment) Pure->HPLC

Fig 2: Analytical characterization workflow for purity and structural validation.

Experimental Protocols

Protocol 1: Chemoselective Synthesis of (4-chloroquinolin-2-yl)methanol
  • Initiation: Dissolve 4-chloroquinoline-2-carboxylic acid ethyl ester (5.0 g, 21.2 mmol) in anhydrous methanol (60 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the exothermic nature of the hydride addition, preventing transesterification side-reactions.

  • Reduction: Add NaBH₄ (1.6 g, 42.4 mmol) portion-wise over 20 minutes[1].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Monitor completion via TLC (Hexane:EtOAc 1:1).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL) to destroy excess hydride. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield a pale yellow solid (3.78 g, 92% yield).

Protocol 2: RP-HPLC Purity Assessment
  • Column Preparation: Equip the HPLC system with a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm).

  • Mobile Phase Formulation:

    • Phase A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Phase B: LC-MS grade Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as a critical ion-pairing agent. It protonates the basic quinoline nitrogen, preventing secondary electrostatic interactions with residual silanols on the C18 stationary phase. This eliminates peak tailing and allows baseline resolution between the chlorinated target and any trace dechlorinated impurities.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. The target compound typically elutes at a retention time of ~8.4 minutes.

References

  • Synthesis of HTO-based PPGs and Optical Control - Osaka University. Source: osaka-u.ac.jp.
  • PubChemLite - (4-chloroquinolin-2-yl)methanol (C10H8ClNO). Source: uni.lu.
  • FR2874922A1 - New aminoquinoline-antibiotic hybrids - Google Patents. Source: google.com.

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Mechanistic Rationale for Disposal Constraints

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires moving beyond generic safety data sheets. (4-chloroquinolin-2-yl)methanol (CAS: 2703781-25-1)[1] presents unique di...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires moving beyond generic safety data sheets. (4-chloroquinolin-2-yl)methanol (CAS: 2703781-25-1)[1] presents unique disposal challenges due to its dual structural hazards: a halogenated functional group (chloride) and a bioactive nitrogen heterocycle (quinoline).

Improper disposal of halogenated quinolines not only violates environmental compliance but risks the generation of highly toxic byproducts, such as polychlorinated dibenzodioxins (PCDDs), during inefficient thermal destruction[2]. This guide provides a self-validating, step-by-step operational protocol for the safe isolation, containment, and disposal of (4-chloroquinolin-2-yl)methanol.

To design a fail-safe disposal protocol, we must first understand the physicochemical causality behind the compound's hazards. The quinoline backbone is notoriously persistent in the environment and highly toxic to aquatic ecosystems[3],[4]. Furthermore, the addition of the chlorine atom classifies this compound strictly as a Halogenated Organic Waste , triggering specific Resource Conservation and Recovery Act (RCRA) land disposal restrictions[5].

Table 1: Hazard Profiling and Disposal Implications

Chemical CharacteristicOperational HazardMechanistic Implication for Disposal
Halogenated Structure Dioxin/Furan generation riskStrictly prohibits land disposal or standard incineration. Requires high-temperature incineration (>1100°C) with acid-gas scrubbers to neutralize HCl gas[2].
Quinoline Base Aquatic toxicity & bioaccumulationZero-drain policy. Even trace amounts must be captured. Cannot be routed to municipal wastewater treatment[4].
Reactive Incompatibilities Exothermic oxidationSegregation required. Reacts violently with strong oxidizers (e.g., hydrogen peroxide, perchromates, dinitrogen tetroxide)[6].

Standard Operating Procedure: Step-by-Step Disposal Workflow

The following methodology ensures that researchers maintain a closed-loop safety system from the benchtop to the final waste transfer.

Phase 1: Waste Segregation at the Bench

Causality: Mixing halogenated waste with non-halogenated waste drastically increases the cost of disposal and introduces the risk of cross-reactivity.

  • Identify the Waste Stream: Designate a specific waste carboy or solid waste bin exclusively for "Halogenated Organic Waste."

  • Verify Compatibility: Ensure no strong oxidizers (e.g., peroxides, nitric acid) have been introduced into this waste stream[6]. Self-Validation: If the waste mixture history is unknown, perform a micro-scale compatibility test in a fume hood before bulking.

  • Isolate Aqueous vs. Organic: If (4-chloroquinolin-2-yl)methanol is dissolved in an organic solvent (e.g., DCM, Chloroform), it must be kept separate from aqueous halogenated waste to prevent phase separation in the disposal drum.

Phase 2: Containment and Storage

Causality: Halogenated compounds can slowly degrade standard metal containers via the generation of trace hydrochloric acid (HCl) over time.

  • Select the Receptacle: Use only High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined drums/bottles for liquid waste. For solid contaminated consumables (e.g., Kimwipes, pipette tips), use heavy-duty, sealable polyethylene bags.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Venting: If the waste contains volatile solvents, ensure the container is fitted with a pressure-relief vented cap to prevent pressure buildup.

Phase 3: Profiling and Labeling
  • Affix GHS Labels: The container must prominently display the "Environmentally Hazardous" and "Toxic" pictograms.

  • Detail the Manifest: Label the container with the exact chemical name: (4-chloroquinolin-2-yl)methanol. Do not use abbreviations.

  • Indicate Halogen Content: Clearly mark the percentage of halogenated content. This is critical for the disposal facility to calculate the necessary scrubber capacity during incineration.

Phase 4: Final Treatment (High-Temperature Incineration)
  • Transfer to a RCRA-Licensed Facility: The waste must be transferred to a facility permitted to handle halogenated organics[5].

  • Thermal Destruction: The facility will utilize a Halogen Acid Furnace (HAF) or a rotary kiln incinerator operating above 1100°C. This extreme temperature ensures the complete cleavage of the C-Cl bonds, while downstream alkaline scrubbers neutralize the resulting HCl gas, preventing the atmospheric release of toxic dioxins[2].

Visualizing the Disposal Logistics

To ensure compliance across laboratory personnel, the following workflow should be posted near hazardous waste accumulation areas.

DisposalWorkflow A Waste Generation: (4-chloroquinolin-2-yl)methanol B Segregation: Isolate from Non-Halogenated & Strong Oxidizers A->B C Containment: Seal in HDPE/PTFE Receptacle (No Metal Cans) B->C D Thermal Treatment: High-Temp Incineration (>1100°C) with Acid Gas Scrubbers C->D

Halogenated quinoline waste segregation and thermal destruction workflow.

Emergency Spill Response Protocol

In the event of a localized spill of (4-chloroquinolin-2-yl)methanol (either as a dry powder or in solution), immediate containment is required to prevent environmental contamination[3].

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip chemically resistant gloves (Viton or heavy-duty Nitrile), safety goggles, and a half-mask respirator with an organic vapor/particulate filter if dust or aerosols are present.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand[3],[6]. Crucial Causality: Never use combustible absorbents like sawdust, as residual oxidizers in the environment could trigger a fire.

  • Containment (Solid Spill): Lightly mist the powder with water (if compatible with the surrounding environment) to prevent aerosolization, then carefully sweep it up using non-sparking tools.

  • Disposal of Spill Debris: Transfer all absorbed material and contaminated PPE into an HDPE hazardous waste container, label it as "Halogenated Spill Debris," and process it through the standard incineration workflow outlined above.

References

  • Penta Chemicals. Safety Data Sheet: Quinoline. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Pollution Prevention (P2) InfoHouse / EPA. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • McCoy and Associates. Inherently Waste-Like Materials Precluded from DSW Exclusions. Retrieved from [Link]

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Handling

Mastering Safety: A Researcher's Guide to Handling (4-chloroquinolin-2-yl)methanol

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of the laboratory environment. The handling of novel or specialized chemical...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of the laboratory environment. The handling of novel or specialized chemical reagents demands a proactive and informed approach to safety. This guide provides essential, in-depth technical and logistical information for the safe handling, use, and disposal of (4-chloroquinolin-2-yl)methanol.

Hazard Profile: Understanding the Risks

Based on the known hazards of related quinoline and chlorinated aromatic compounds, (4-chloroquinolin-2-yl)methanol should be handled as a substance with a significant potential for hazard. The primary concerns are:

  • Acute Toxicity (Oral): Many quinoline derivatives are classified as toxic if swallowed.[3]

  • Skin and Eye Irritation: Direct contact is likely to cause irritation or potentially severe damage to the skin and eyes.[3][4]

  • Aquatic Toxicity: These compounds often exhibit high toxicity to aquatic life with long-lasting effects.[3][4]

  • Chronic Health Effects: Some quinoline derivatives are suspected of causing genetic defects.[3][4]

Hazard Data Summary (Based on Analogous Compounds)
Hazard CategoryGHS Classification (Anticipated)Precautionary Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Suspected Genetic MutagenCategory 2H341: Suspected of causing genetic defects
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling (4-chloroquinolin-2-yl)methanol. The selection of specific equipment should be guided by a thorough risk assessment of the planned procedure.

Core PPE Requirements
  • Hand Protection: Chemically resistant gloves are essential. Given the chlorinated aromatic structure, standard nitrile gloves may offer sufficient protection for incidental contact, but for prolonged handling or in case of a spill, more robust options are recommended.[1] Always consult the glove manufacturer's resistance guide.

    • Recommended for incidental contact: Nitrile gloves (ensure they are changed immediately upon contamination).[3]

    • Recommended for significant handling/spills: Butyl rubber or Viton® gloves offer superior protection against aromatic and chlorinated solvents.[1][5]

  • Eye and Face Protection: At a minimum, chemical splash goggles that provide a complete seal around the eyes are required.[5] For procedures with a higher risk of splashes, such as transferring large volumes or working with the material under pressure, a face shield should be worn in conjunction with goggles.[1][5]

  • Skin and Body Protection: A standard laboratory coat, fully buttoned, is required to protect against incidental skin contact.[1][3] For larger-scale work, a chemical-resistant apron or coveralls should be considered.[1]

  • Respiratory Protection: All work with (4-chloroquinolin-2-yl)methanol, especially in solid (powder) form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] If dust or aerosols are likely to be generated, and work outside a fume hood is unavoidable, a risk assessment must be performed by a qualified safety professional to determine the appropriate level of respiratory protection.[1][2]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling (4-chloroquinolin-2-yl)methanol Risk Assess Procedure: - Scale (mg vs g) - Dust/Aerosol Potential? - Splash Hazard? Start->Risk Controls Engineering Control: Work in Fume Hood Risk->Controls Always Gloves Hand Protection: - Nitrile (incidental) - Butyl/Viton (immersion) Controls->Gloves Eye Eye/Face Protection: - Goggles (minimum) - Goggles + Face Shield (splash risk) Controls->Eye Body Body Protection: - Lab Coat (minimum) - Chemical Apron (larger scale) Controls->Body Disposal_Workflow Start Generation of (4-chloroquinolin-2-yl)methanol Waste Identify Identify Waste Type Start->Identify Solid Solid Waste (e.g., contaminated gloves, paper) Identify->Solid Solid Liquid Liquid Waste (e.g., solutions, rinsate) Identify->Liquid Liquid Segregate_S Place in Labeled 'Hazardous Solid Waste' Container Solid->Segregate_S Segregate_L Place in Labeled 'Hazardous Liquid Waste' Container Liquid->Segregate_L Seal Seal Container Securely Segregate_S->Seal Segregate_L->Seal Arrange Arrange for Pickup by Licensed Waste Disposal Contractor Seal->Arrange

Caption: Waste segregation and disposal workflow.

By adhering to these rigorous safety protocols, researchers can confidently work with (4-chloroquinolin-2-yl)methanol, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide. Benchchem.
  • Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University.
  • Safety D
  • Quinoline Yellow. Antibodies.
  • Methanol - Standard Oper
  • SAFETY D
  • ICSC 0071 - QUINOLINE.

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